Auten-67
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAINSJUQREKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046401 | |
| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783800-77-0, 301154-74-5 | |
| Record name | Auten-67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUTEN-67 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Auten-67: A Specific Inhibitor of Myotubularin-Related Protein 14 (MTMR14) for Autophagy Induction
Executive Summary
Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a lipid phosphatase that negatively regulates autophagy by dephosphorylating phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of autophagosomes.[1][2][3][4] The targeted inhibition of MTMR14 presents a promising strategy for inducing autophagy, a cellular process critical for homeostasis, with therapeutic potential in age-related and neurodegenerative diseases.[1] This document provides a comprehensive technical overview of Auten-67 (Autophagy Enhancer-67), a small molecule identified as a specific inhibitor of MTMR14. We detail its mechanism of action, present key quantitative data from cellular and in vivo studies, outline experimental protocols for its validation, and provide visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfon-amide, is an orally active small molecule that potently enhances the autophagic process. It was identified through a small-molecule library screen for specific inhibitors of MTMR14. By inhibiting the phosphatase activity of MTMR14, this compound effectively increases autophagic flux in various models, including human cell lines, primary neurons, Drosophila, zebrafish, and mice. This activity confers this compound with significant anti-aging and neuroprotective properties, making it a valuable tool for research and a potential drug candidate for autophagy-related diseases like Alzheimer's and Huntington's disease.
Mechanism of Action
The primary mechanism of this compound is the direct inhibition of the enzymatic activity of MTMR14. MTMR14 functions to antagonize the Vps34 kinase complex, which is responsible for generating PI3P on endomembranes. This pool of PI3P is essential for the recruitment of autophagy-related (Atg) proteins and the subsequent formation of the isolation membrane (phagophore) that engulfs cytoplasmic cargo.
By dephosphorylating PI3P, MTMR14 acts as a brake on the initiation of autophagy. This compound binds to MTMR14 and inhibits its phosphatase activity, leading to an accumulation of PI3P. This, in turn, promotes the formation of autophagosomes and enhances the overall autophagic flux. This targeted action downstream in the autophagy pathway potentially avoids some of the undesired side effects associated with broad autophagy inducers that act on upstream signaling pathways like mTOR.
Core Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its validation.
Caption: MTMR14 signaling pathway in autophagy regulation.
Caption: Experimental workflow for validating this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified across various experimental systems. The tables below summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / System | Concentration Range | Observation | Reference |
| MTMR14 Inhibition | HeLa Cells | 2-100 µM | Inhibits phosphatase activity by nearly 3%-70% | |
| Autophagic Flux | HeLa Cells | 100 µM | LC3B-II accumulation similar to or stronger than 100 nM rapamycin | |
| Autophagic Flux | Murine Primary Neurons | 1-50 µM | Decreased levels of LC3B-II (indicating enhanced flux) | |
| Neuroprotection | Murine Primary Neurons | 1-50 µM | Increased cell viability against oxidative stress | |
| Autophagy Induction | Drosophila Fat Body | 10-100 µM | Massive accumulation of Atg8a-positive structures |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage / Administration | Duration | Key Outcome | Reference |
| Drosophila melanogaster | Feeding | Lifespan | Extension of lifespan | |
| Zebrafish (Danio rerio) | 10, 50 µM in water | - | Increased number of Gfp-Lc3 positive spots | |
| Mouse (Alzheimer's Model) | 19 mg/kg, p.o., 3x/week | 3 months | Restored nesting behavior by ~30%; Decreased Amyloid β levels | |
| Mouse | 50 µmol/g body weight, i.p. | - | Enhanced autophagy |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for Autophagic Flux Analysis
Objective: To quantify the levels of autophagic markers LC3B-II (a component of the autophagosome membrane) and SQSTM1/p62 (an autophagy substrate) to measure autophagic flux.
Methodology:
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Cell Culture and Treatment: Plate HeLa cells or primary neurons at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10-100 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., 100 nM Rapamycin). For autophagic flux measurement, a parallel set of treatments should include a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine, added for the final 2-4 hours of incubation.
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Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against LC3B (to detect both LC3B-I and LC3B-II) and SQSTM1/p62 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. The ratio of LC3B-II to LC3B-I (or to GAPDH) and the levels of SQSTM1/p62 are used to assess autophagic flux. An increase in LC3B-II in the presence of a lysosomal inhibitor confirms increased flux.
Fluorescence Microscopy for Autophagosome Visualization
Objective: To visualize and quantify the formation of autophagosomes (puncta) in living or fixed cells.
Methodology:
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Cell Transfection/Transgenic Models: Use cells stably expressing a fluorescently-tagged LC3 (e.g., GFP-LC3) or transgenic animals expressing similar reporters (e.g., Drosophila with mCherry-Atg8a, zebrafish with Gfp-Lc3).
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Treatment: Seed cells on glass coverslips or treat animals as described in the quantitative data tables.
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Fixation and Staining (for cultured cells):
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After treatment, wash cells with PBS.
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Fix with 4% paraformaldehyde for 15 minutes.
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Permeabilize with a detergent like Triton X-100 if additional antibody staining is required.
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Mount coverslips onto slides using a mounting medium containing DAPI to counterstain nuclei.
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Imaging:
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Acquire images using a confocal or high-resolution fluorescence microscope.
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Capture multiple random fields of view for each condition to ensure representative data.
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Image Analysis:
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Quantify the number of fluorescent puncta per cell. An increase in the number of GFP-LC3 puncta indicates an accumulation of autophagosomes.
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Automated image analysis software can be used for unbiased quantification.
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Cell Viability (MTT) Assay for Neuroprotection
Objective: To assess the protective effect of this compound against stress-induced cell death in neurons.
Methodology:
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Cell Culture: Plate murine primary cortical neurons in 96-well plates.
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Pre-treatment: Treat neurons with various concentrations of this compound for a specified period (e.g., 24 hours).
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Induction of Stress: Induce oxidative stress by adding a toxic agent like hydrogen peroxide (H₂O₂) to the culture medium for a defined duration.
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MTT Incubation: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle-treated control cells. An increase in viability in this compound treated cells compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.
Conclusion
This compound is a well-characterized, specific inhibitor of the MTMR14 phosphatase. Its ability to robustly induce autophagy across multiple species and cell types, coupled with its demonstrated neuroprotective and anti-aging effects in vivo, establishes it as a critical research tool. The targeted mechanism of action, focusing on a downstream negative regulator of autophagy, highlights its potential for higher specificity and reduced off-target effects compared to other autophagy inducers. Further investigation and development of this compound and similar MTMR14 inhibitors could pave the way for novel therapeutic interventions for a range of debilitating diseases linked to deficient autophagy.
References
The Role of Auten-67 in Inducing Autophagic Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a spectrum of age-related and neurodegenerative diseases. Consequently, the identification of small molecules that can modulate this pathway is of significant therapeutic interest. Auten-67 has emerged as a potent, orally active enhancer of autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on autophagic flux, and detailed experimental protocols for its application.
Introduction to this compound
This compound (Autophagy Enhancer-67) is a small molecule identified through a screen for inhibitors of Myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[1][2] MTMR14 is a lipid phosphatase that antagonizes the formation of autophagic membranes.[3][4] By inhibiting MTMR14, this compound promotes an increase in autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation.[1] This activity has demonstrated potential anti-aging and neuroprotective effects in various preclinical models.
Mechanism of Action: Inhibition of MTMR14
The core mechanism of this compound-induced autophagy lies in its inhibitory effect on MTMR14. The formation of the autophagic isolation membrane is a critical step in autophagy, requiring the production of phosphatidylinositol 3-phosphate (PI3P). This process is catalyzed by the Vps34 kinase complex. MTMR14 acts as a negative regulator of this pathway by dephosphorylating PI3P.
By inhibiting MTMR14, this compound effectively removes this brake on the Vps34 kinase complex, leading to increased PI3P levels and consequently, enhanced formation of autophagic structures. This targeted action on a core component of the autophagy machinery distinguishes this compound from many other autophagy inducers that act on upstream signaling pathways, potentially reducing off-target effects.
Quantitative Data on this compound Activity
The efficacy of this compound in inducing autophagic flux has been quantified in various cellular and in vivo models. The following tables summarize these findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |
| HeLa Cells | 2-100 µM | 3 hours | Inhibited MTMR14 by approximately 3%-70%; induced autophagic flux. | |
| Murine Primary Neurons | 1-50 µM | Not Specified | Decreased levels of LC3B-II and protected neurons from oxidative stress. |
Table 2: In Vivo Efficacy of this compound
| Model Organism | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Drosophila melanogaster | 10-100 µM (in food) | Oral | Not Specified | Induced autophagy via inhibition of the Drosophila orthologue of MTMR14, EDTP. | |
| Zebrafish | 10, 50 µM | Not Specified | Enhanced autophagy. | ||
| Alzheimer's Disease Mouse Model | 19 mg/kg | Oral (3 times a week) | 3 months | Restored nesting behavior by around 30% and decreased Amyloid β levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on autophagic flux.
In Vitro Autophagy Induction in HeLa Cells
Objective: To determine the effect of this compound on MTMR14 activity and autophagic flux in a human cell line.
Materials:
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HeLa cells
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This compound (solubilized in DMSO)
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Complete growth medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Cell lysis buffer
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Antibodies: anti-LC3B, anti-SQSTM1/p62, anti-GAPDH
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MTMR14 activity assay kit
Procedure:
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Cell Culture: Plate HeLa cells and grow to 70-80% confluency.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 2, 10, 100 µM) or vehicle (DMSO) for 3 hours.
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MTMR14 Activity Assay: Following treatment, harvest cells and measure MTMR14 phosphatase activity according to the manufacturer's instructions.
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Western Blotting:
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Lyse cells and quantify protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against LC3B and SQSTM1/p62. Use GAPDH as a loading control.
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Incubate with appropriate secondary antibodies and visualize bands.
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Data Analysis: Quantify band intensities to determine the ratio of LC3B-II to LC3B-I and the levels of SQSTM1/p62 relative to the loading control. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of induced autophagic flux.
In Vivo Autophagy Induction in Drosophila melanogaster
Objective: To evaluate the effect of this compound on autophagy in a model organism.
Materials:
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Drosophila melanogaster (e.g., wild-type or transgenic lines expressing autophagy reporters like mCherry-Atg8a)
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Standard cornmeal-yeast-agar medium
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This compound
Procedure:
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Fly Culture: Rear flies on standard medium at a controlled temperature (e.g., 25°C).
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Drug Administration: Prepare fly food containing this compound at desired concentrations (e.g., 10-100 µM). Adult flies are fed this medium.
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Tissue Dissection and Imaging:
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After a specified treatment period, dissect relevant tissues (e.g., fat body, brain, or indirect flight muscle).
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For flies expressing fluorescent autophagy reporters, mount the tissues and visualize using fluorescence microscopy to observe the accumulation of autophagic structures.
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Western Blotting:
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Homogenize dissected tissues or whole flies in lysis buffer.
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Perform Western blotting as described in section 4.1 to analyze the levels of Atg8a (the Drosophila homolog of LC3) and Ref(2)P (the homolog of SQSTM1/p62).
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Behavioral Assays: Assess locomotor functions through climbing or flying assays to determine any physiological improvements.
Conclusion
This compound is a valuable research tool and a promising drug candidate for its targeted induction of autophagic flux through the inhibition of MTMR14. Its efficacy has been demonstrated across multiple model systems, highlighting its potential for therapeutic intervention in diseases associated with impaired autophagy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities and therapeutic applications of this compound.
References
- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Auten-67's effects on longevity and aging.
An In-depth Technical Guide to Auten-67: Effects on Longevity and Aging
Introduction
This compound (also known as Autophagy Enhancer-67) is an orally active, small-molecule enhancer of autophagy with demonstrated anti-aging and neuroprotective properties.[1][2] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[1][3][4] By inhibiting MTMR14, this compound promotes autophagic flux, the process of cellular self-degradation that eliminates damaged organelles and protein aggregates. This mechanism is crucial for maintaining cellular homeostasis, and its age-related decline is implicated in various degenerative pathologies. Research in various models, including Drosophila melanogaster, zebrafish, and mice, has shown that this compound can extend lifespan, improve healthspan, and ameliorate neurodegenerative symptoms. This document provides a comprehensive technical overview of the quantitative data, experimental protocols, and signaling pathways associated with
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in various experimental models.
Table 1: Effects of this compound on Lifespan and Healthspan
| Model Organism | Parameter Measured | Treatment Details | Result | Reference |
| Drosophila melanogaster | Maximum Lifespan | Chronic feeding | ~30% increase compared to controls | |
| Drosophila melanogaster | Flying Ability | Chronic feeding | Significant improvement in treated animals | |
| Alzheimer's Disease Mouse Model | Nesting Behavior | 19 mg/kg, p.o., 3 times a week for 3 months | ~30% restoration of impaired nesting behavior |
Table 2: In Vitro and In Vivo Effects of this compound on Autophagy and Neuronal Viability
| Model System | Parameter Measured | Concentration(s) | Result | Reference |
| HeLa Cells | MTMR14 Inhibition | 2-100 µM (3 hours) | ~3%-70% inhibition | |
| Murine Primary Neurons | Cell Viability (Oxidative Stress) | 1-50 µM | Concentration-dependent increase in viability | |
| Murine Primary Neurons | LC3B-II and SQSTM1/p62 Levels | 1-50 µM | Decrease in both autophagy markers | |
| Alzheimer's Disease Mouse Model | Amyloid β Levels | 19 mg/kg, p.o. | Decrease in Amyloid β levels in the hemibrain | |
| Zebrafish | Gfp-Lc3 Reporter | 10, 50 µM | Moderate intensification in Gfp fluorescence and increased Gfp-positive spots |
Experimental Protocols
Drosophila melanogaster Lifespan and Healthspan Assays
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Lifespan Assay:
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Organism: Wild-type Drosophila melanogaster.
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Treatment: Adult flies were administered this compound via their food source throughout their lifespan.
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Procedure: Flies were separated by sex and housed in vials containing standard cornmeal-agar medium supplemented with either this compound or a vehicle control. Vials were kept in a controlled environment (e.g., 25°C, 12:12 hour light:dark cycle). The number of dead flies was recorded daily or every other day, and flies were transferred to fresh food vials regularly (e.g., every 2-3 days). Lifespan curves were generated and statistical analysis (e.g., Log-rank test) was performed to determine significance.
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Flying Ability Assay:
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Organism: Aged Drosophila melanogaster.
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Procedure: A flight assay was conducted by placing flies in a graduated cylinder. The cylinder was gently tapped to bring the flies to the bottom. The height to which each fly could fly within a specified time was recorded. This assay was performed at different ages to assess the decline in motor function and the effect of this compound treatment.
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Murine Model of Alzheimer's Disease: Nesting Behavior Assay
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Organism: Mouse model expressing human amyloid precursor protein (APP).
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Treatment: Mice were orally administered this compound (e.g., 19 mg/kg) three times a week for a duration of three months.
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Procedure: Each mouse was individually housed overnight in a cage containing a pre-weighed amount of nesting material (e.g., a cotton square). The quality of the nest was scored the following morning on a scale (e.g., 1-5) based on the shape and completeness of the nest. The amount of unused nesting material was also weighed. This assay quantifies complex, species-typical behavior that is often impaired in neurodegenerative models.
In Vitro Autophagy and Cell Viability Assays
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Western Blotting for Autophagy Markers:
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Cell Lines: HeLa cells or murine primary neurons.
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Procedure: Cells were treated with various concentrations of this compound for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against autophagy markers such as LC3B and SQSTM1/p62, and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands were visualized and quantified. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of induced autophagic flux.
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MTT Assay for Cell Viability:
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Cell Lines: Murine primary cortical neurons.
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Procedure: Neurons were cultured and exposed to an oxidative stressor (e.g., H₂O₂) with or without co-treatment with this compound. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at a specific wavelength. Higher absorbance indicates greater cell viability.
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Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound's primary mechanism of action is the induction of autophagy through the inhibition of MTMR14. In the canonical autophagy pathway, the Vps34 kinase complex plays a crucial role by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the formation of the autophagic isolation membrane (phagophore). MTMR14, a phosphatase, antagonizes this process by converting PI3P back to PI, thus acting as a brake on autophagy. This compound inhibits the phosphatase activity of MTMR14, leading to an accumulation of PI3P, which in turn promotes the formation of autophagosomes and enhances autophagic flux.
Caption: Mechanism of this compound in promoting autophagy via MTMR14 inhibition.
Experimental Workflow for Assessing Autophagy
The following diagram illustrates a typical workflow for investigating the effects of this compound on autophagy in a cellular model.
Caption: Workflow for evaluating this compound's effects on autophagy and cell viability.
References
- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
Auten-67: A Technical Guide to its Neuroprotective Properties in Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auten-67, also known as Autophagy Enhancer-67, has emerged as a promising small molecule with significant neuroprotective and anti-aging effects in various research models.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in preclinical studies, and detailed experimental protocols. The core of this compound's neuroprotective action lies in its ability to enhance autophagy, a fundamental cellular process for clearing damaged components.[1][4] This document synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.
Core Mechanism of Action: Autophagy Enhancement via MTMR14 Inhibition
This compound functions as a potent, orally active enhancer of autophagy. Its primary molecular target is Myotubularin-related phosphatase 14 (MTMR14), a negative regulator of the autophagic process. By inhibiting MTMR14, this compound promotes the formation of autophagic structures, leading to an increased autophagic flux. This enhanced cellular "housekeeping" mechanism is crucial for the removal of damaged proteins and organelles that accumulate in aging and neurodegenerative conditions.
The signaling pathway begins with this compound's inhibition of MTMR14. MTMR14 normally antagonizes the Vps34 kinase complex, which is essential for converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P), a critical step in the formation of the autophagic isolation membrane. By blocking MTMR14, this compound effectively promotes the activity of the Vps34 complex, leading to increased PI3P levels and subsequent nucleation of the autophagosome. This process ultimately results in the degradation of cellular waste, including protein aggregates implicated in neurodegenerative diseases.
Quantitative Data from Preclinical Models
The neuroprotective effects of this compound have been quantified across a range of in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| HeLa Cells | This compound (2-100 µM, 3h) | MTMR14 Inhibition | ~3% - 70% inhibition | |
| Murine Primary Neurons | This compound (1-10 µM) + H₂O₂ (25-75 µM) | Neuronal Viability | ~30% suppression of neuron loss at 10 µM this compound | |
| Murine Primary Neurons | This compound (1-50 µM) | LC3B-II Levels | Decrease, indicating increased autophagic flux |
Table 2: In Vivo Efficacy of this compound
| Model Organism | Disease Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Drosophila melanogaster | Huntington's Disease (128Q) | This compound in food | Climbing Ability | Significant improvement | |
| Drosophila melanogaster | Huntington's Disease (128Q) | This compound in food | Mean Lifespan | Moderate extension | |
| Drosophila melanogaster | Spinocerebellar Ataxia Type 1 (82Q) | This compound (100 µM) in food | Ubiquitinated Protein Aggregates | Significant reduction | |
| Mice | Alzheimer's Disease (APP transgenic) | This compound (19 mg/kg, p.o., 3x/week for 3 months) | Nesting Behavior | ~30% restoration of impaired behavior | |
| Mice | Alzheimer's Disease (APP transgenic) | This compound (19 mg/kg, p.o., 3x/week for 3 months) | Amyloid β40 and β42 Levels | Significant decrease |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating this compound.
In Vitro Neuroprotection Assay in Primary Neurons
Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal death.
Protocol:
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Cell Culture: Isolate cortical neurons from mouse embryos and culture them in appropriate media.
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Treatment: After a specified number of days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1-10 µM) for a designated period.
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Induction of Oxidative Stress: Expose the neurons to hydrogen peroxide (H₂O₂) at concentrations ranging from 25 to 75 µM to induce oxidative stress.
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Viability Assessment: Following the stress induction, assess neuronal viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Western Blot Analysis: To confirm the mechanism, lyse a parallel set of treated cells and perform Western blotting to measure the levels of autophagy markers such as LC3B-II and SQSTM1/p62.
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animal Model: Utilize a transgenic mouse model that expresses the human amyloid precursor protein (APP), which develops Alzheimer's-like pathology.
-
Treatment Administration: Administer this compound orally (e.g., 19 mg/kg) to the mice three times a week for a period of three months. A control group should receive a vehicle.
-
Behavioral Assessment: Conduct behavioral tests to assess cognitive function. For instance, the nesting behavior assay can be used to quantify complex behaviors that are often impaired in this model.
-
Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Quantify Amyloid Beta Levels: Homogenize the brain tissue and measure the levels of amyloid β40 and β42 peptides using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.
Concluding Remarks
The collective evidence from in vitro and in vivo research models strongly supports the neuroprotective properties of this compound. Its well-defined mechanism of action, centered on the enhancement of autophagy through MTMR14 inhibition, provides a solid foundation for its therapeutic potential. The quantitative data demonstrate its efficacy in mitigating neuronal death, reducing pathological protein aggregates, and improving behavioral outcomes in models of neurodegenerative diseases. The detailed protocols provided herein offer a framework for the replication and further investigation of this compound's effects. As research progresses, this compound stands out as a compelling drug candidate for the treatment of a range of autophagy-related and neurodegenerative disorders. Further studies, including more extensive preclinical safety and efficacy evaluations, are warranted to advance this promising molecule toward clinical applications.
References
- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Autophagy Enhancer-67) Hampers the Progression of Neurodegenerative Symptoms in a Drosophila model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Auten-67: A Technical Guide to a Novel Autophagy Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auten-67 is a novel small molecule identified as a potent enhancer of autophagy, the cellular process of self-degradation that is critical for maintaining cellular homeostasis.[1][2][3] Defects in autophagy are implicated in a range of age-related pathologies, including neurodegenerative diseases and cancer.[1][3] this compound functions as an orally active inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation. By inhibiting MTMR14, this compound stimulates autophagic flux, leading to the elimination of damaged cellular components. This mechanism confers significant anti-aging and neuroprotective effects, as demonstrated in various in vitro and in vivo models, including HeLa cells, Drosophila, zebrafish, and mice. Notably, this compound has shown promise in restoring nesting behavior in a murine model of Alzheimer's disease and hampering the progression of neurodegenerative symptoms in a Drosophila model of Huntington's disease, without apparent side effects. This document provides a comprehensive overview of the discovery, initial characterization, and experimental protocols related to this compound.
Discovery and Initial Characterization
This compound, also known as Autophagy Enhancer-67, was isolated from a small-molecule library through a screening process designed to identify specific inhibitors of MTMR14. Its chemical name is N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide. The rationale for targeting MTMR14 was to identify compounds that could enhance autophagy downstream of the common upstream signaling pathways, potentially minimizing off-target effects.
Initial characterization revealed that this compound inhibits the phosphatase activity of human MTMR14 in a concentration-dependent manner. This inhibition leads to an increase in autophagic flux in human cell lines, as well as in vivo models such as Drosophila, zebrafish, and mice.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of MTMR14 and its Drosophila orthologue, egg-derived tyrosine phosphatase (EDTP). MTMR14 acts as an antagonist to the Vps34 kinase complex, which is essential for the formation of the autophagic isolation membrane by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). By inhibiting MTMR14, this compound effectively promotes the activity of the Vps34 complex, leading to enhanced formation of autophagosomes and subsequent autophagic degradation.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound across various experimental models.
Table 1: In Vitro Efficacy of this compound
| Model System | Assay | Concentration | Duration | Result | Reference |
| HeLa Cells | MTMR14 Inhibition | 2 µM | 3 h | ~3% inhibition | |
| HeLa Cells | MTMR14 Inhibition | 10 µM | 3 h | Inhibition of MTMR14 | |
| HeLa Cells | MTMR14 Inhibition | 100 µM | 3 h | ~70% inhibition | |
| HeLa Cells | Autophagic Flux | 2-100 µM | 3 h | Induces autophagic flux | |
| Murine Primary Neurons | Neuroprotection | 1-50 µM | - | Increases cell viability under oxidative stress | |
| Murine Primary Neurons | Protein Levels | 1-50 µM | - | Decreases levels of LC3B-II |
Table 2: In Vivo Efficacy of this compound
| Model Organism | Assay | Dosage / Concentration | Duration | Result | Reference |
| Drosophila | Autophagy Induction | 10 µM | 2 h | Induces autophagy | |
| Drosophila | Autophagy Induction | 100 µM | - | Massive accumulation of Atg8a-positive structures | |
| Zebrafish | Autophagy Induction | 10 µM | - | Enhances autophagy | |
| Zebrafish | Autophagy Induction | 50 µM | - | Enhances autophagy | |
| Mice | Autophagy Induction | 50 µmol/g (i.p.) | - | Enhances autophagy | |
| Alzheimer's Disease Mouse Model | Behavioral Restoration | 19 mg/kg (p.o.), 3x/week | 3 months | Restored nesting behavior by ~30% | |
| Alzheimer's Disease Mouse Model | Biomarker Reduction | 19 mg/kg (p.o.), 3x/week | 3 months | Decreased Amyloid β levels in the hemibrain |
Detailed Experimental Protocols
MTMR14 Phosphatase Activity Assay
This protocol outlines the procedure to measure the inhibitory effect of this compound on MTMR14 phosphatase activity.
Figure 2: MTMR14 Inhibition Assay Workflow.
Methodology:
-
Cell Culture: Human (HeLa) cells are cultured under standard conditions.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 2, 10, and 100 µM) for a specified duration (e.g., 3 hours). Control groups should include untreated cells and cells treated with the vehicle (DMSO).
-
Protein Extraction: Following treatment, cells are lysed, and protein extracts are prepared.
-
Phosphatase Assay: The phosphatase activity of MTMR14 is measured. This can be achieved using a malachite green-based assay that quantifies the release of free phosphate from a substrate.
-
Data Analysis: The relative inhibition of MTMR14 activity by this compound is calculated by comparing the results from treated cells to those of the control groups.
Autophagic Flux Analysis via Western Blotting
This protocol describes the assessment of autophagic flux by monitoring the levels of key autophagy-related proteins, LC3B-II and SQSTM1/p62.
Methodology:
-
Cell or Tissue Preparation: Prepare protein lysates from cells (e.g., murine primary neurons) or tissues from treated animals.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis:
-
Quantify the band intensities.
-
An increase in the ratio of LC3B-II to LC3B-I and a decrease in SQSTM1/p62 levels are indicative of enhanced autophagic flux. To confirm flux, experiments should also be conducted in the presence of lysosomal inhibitors like bafilomycin A1 or chloroquine.
-
In Vivo Studies in Drosophila
This protocol details the administration of this compound to Drosophila and the subsequent analysis of autophagy.
Methodology:
-
Fly Stocks and Maintenance: Use wild-type or specific transgenic flies (e.g., expressing mCherry-Atg8a) and maintain them on standard cornmeal-yeast-agar medium.
-
This compound Administration:
-
Prepare food containing this compound at the desired concentrations (e.g., 10 µM, 100 µM) dissolved in the vehicle (DMSO).
-
A control group fed with vehicle-containing food must be included.
-
Allow adult flies or larvae to feed on the respective diets.
-
-
Tissue Dissection and Imaging:
-
Dissect relevant tissues, such as the fat body from larvae or the brain and indirect flight muscles from adults.
-
Prepare the tissues for fluorescence microscopy to visualize autophagic structures (e.g., mCherry-Atg8a puncta).
-
-
Biochemical Analysis:
-
Prepare protein extracts from fly heads or whole bodies for Western blot analysis of autophagy markers like Ref(2)P (the Drosophila homolog of p62) and Atg8a.
-
-
Behavioral Assays:
-
Assess locomotor ability using climbing assays or flying tests at different ages.
-
Conclusion
This compound represents a promising therapeutic candidate for a variety of age-related and neurodegenerative diseases. Its specific mechanism of action, involving the inhibition of MTMR14 to enhance autophagy, offers a targeted approach to clearing cellular damage. The initial characterization data presented in this guide demonstrates its potent anti-aging and neuroprotective effects across multiple model systems. Further research and clinical development are warranted to explore the full therapeutic potential of this compound.
References
Auten-67: A Technical Guide to a Novel Autophagy Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auten-67 is a novel small molecule that has emerged as a potent enhancer of autophagy, a fundamental cellular process for degrading and recycling damaged components. Identified as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), this compound has demonstrated significant anti-aging and neuroprotective properties in various experimental models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound, intended to serve as a resource for researchers in the fields of aging, neurodegenerative diseases, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, systematically named N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfon-amide, is a synthetic compound with the molecular formula C₂₃H₁₄N₄O₆S and a molar mass of 474.45 g/mol [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[3-(1H-Benzimidazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-4-nitrobenzenesulfonamide | [1] |
| Molecular Formula | C₂₃H₁₄N₄O₆S | [1] |
| Molar Mass | 474.45 g/mol | [1] |
| CAS Number | 1783800-77-0 | [2] |
| Appearance | Solid | |
| Solubility | ≥ 1.25 mg/mL (2.63 mM) in DMSO | |
| Storage | -80°C (6 months); -20°C (1 month) |
Mechanism of Action: Inhibition of MTMR14 and Autophagy Induction
This compound functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy. MTMR14 is a negative regulator of autophagy, a cellular process essential for the clearance of damaged organelles and protein aggregates.
The core mechanism of autophagy induction by this compound involves the modulation of phosphoinositide signaling. The formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation, is initiated by a protein complex containing the lipid kinase Vps34. Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for autophagosome nucleation and elongation. MTMR14 antagonizes this process by dephosphorylating PI3P, thereby inhibiting the formation of autophagic membranes.
By inhibiting the phosphatase activity of MTMR14, this compound effectively increases the localized concentration of PI3P, leading to an enhanced rate of autophagosome formation and maturation. This results in an overall increase in autophagic flux, the complete process of autophagy from cargo sequestration to lysosomal degradation.
Figure 1. Signaling pathway of this compound-induced autophagy.
Biological and Pharmacological Properties
This compound has demonstrated a range of beneficial effects in preclinical studies, primarily attributed to its ability to enhance autophagy. These effects highlight its potential as a therapeutic agent for age-related and neurodegenerative disorders.
In Vitro Effects
-
MTMR14 Inhibition: this compound inhibits the phosphatase activity of human MTMR14 in a concentration-dependent manner. In one study, concentrations of 2, 10, and 100 µM resulted in approximately 3%, 25%, and 70% inhibition, respectively.
-
Induction of Autophagic Flux: Treatment of human (HeLa) cell lines with this compound leads to a significant increase in the number of autophagosomes and autolysosomes, indicating enhanced autophagic flux.
-
Neuroprotection: In primary cultures of mouse cortical neurons, this compound protects against oxidative stress-induced cell death and increases neuronal viability in a concentration-dependent manner. This is accompanied by a decrease in the levels of autophagy-related proteins SQSTM1/p62 and LC3B-II, consistent with an increase in autophagic clearance.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line/System | Concentration(s) | Key Findings | Source |
| MTMR14 Inhibition | Recombinant human MTMR14 | 2, 10, 100 µM | ~3%, 25%, and 70% inhibition, respectively | |
| Autophagic Flux | HeLa cells | 2-100 µM | Increased number of autophagosomes and autolysosomes | |
| Neuronal Viability | Murine primary neurons | 1-50 µM | Increased cell viability and protection from oxidative stress | |
| Western Blot | Murine primary neurons | Not specified | Decreased levels of SQSTM1/p62 and LC3B-II |
In Vivo Effects
-
Longevity: In Drosophila melanogaster, administration of this compound has been shown to extend lifespan.
-
Neuroprotection in Disease Models: this compound has shown therapeutic potential in animal models of neurodegenerative diseases. It hampers the progression of neurodegenerative symptoms in a Drosophila model of Huntington's disease.
-
Alzheimer's Disease Model: In a murine model of Alzheimer's disease, oral administration of this compound restored nesting behavior, a complex activity that is impaired in these animals. This was accompanied by a decrease in the levels of amyloid precursor protein (APP).
-
Broad Applicability: The autophagy-enhancing effects of this compound have been observed across different species, including Drosophila, zebrafish, and mice, suggesting a highly conserved target and mechanism of action.
Table 3: In Vivo Effects of this compound
| Model Organism | Disease Model | Dosage | Key Findings | Source |
| Drosophila melanogaster | Aging | Not specified | Extended lifespan | |
| Drosophila melanogaster | Huntington's Disease | Not specified | Hampered progression of neurodegenerative symptoms | |
| Mouse | Alzheimer's Disease | 19 mg/kg, p.o. | Restored nesting behavior and decreased APP levels | |
| Zebrafish | N/A | 10, 50 µM | Enhanced autophagy |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of the findings related to this compound. The following are summaries of key experimental protocols as described in the primary literature.
MTMR14 Phosphatase Activity Assay
This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of MTMR14.
-
Enzyme and Substrate Preparation: Recombinant human MTMR14 protein is used. The non-specific phosphatase substrate para-nitrophenyl-phosphate (pNPP) is prepared in a suitable buffer.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the MTMR14 enzyme in a buffer solution (e.g., 30 mM Tris-HCl pH=8, 75 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.033% BSA) and the substrate pNPP.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. Control wells receive the solvent alone.
-
Incubation: The reaction is incubated for a specific period (e.g., 3 hours) at a controlled temperature.
-
Measurement: The phosphatase activity is determined by measuring the colorimetric change resulting from the dephosphorylation of pNPP to para-nitrophenol, typically by reading the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance values of the wells treated with this compound to the control wells.
Figure 2. Workflow for the MTMR14 phosphatase activity assay.
Western Blot Analysis of Autophagy Markers
This technique is used to measure the levels of key autophagy-related proteins, such as SQSTM1/p62 and LC3B-II, in cell or tissue lysates.
-
Cell/Tissue Lysis: Cells or tissues are treated with this compound or a vehicle control for a specified duration. Subsequently, they are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p62, anti-LC3B) and a loading control (e.g., anti-actin or anti-tubulin).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Conclusion and Future Directions
This compound is a promising pharmacological tool and a potential drug candidate for the treatment of age-related and neurodegenerative diseases. Its well-defined mechanism of action as an inhibitor of MTMR14 provides a clear rationale for its autophagy-enhancing effects. The available data from in vitro and in vivo studies underscore its potential for therapeutic development.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound.
-
Target Specificity: Further investigation into the specificity of this compound for MTMR14 over other phosphatases will be important to understand its potential off-target effects.
-
Clinical Translation: Should preclinical studies continue to yield positive results, the progression of this compound or optimized analogs into clinical trials for relevant indications would be the ultimate goal.
References
Auten-67: A Technical Guide to its Impact on Cellular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auten-67 is a novel small molecule identified as a potent enhancer of autophagy, a critical cellular process for maintaining homeostasis by degrading and recycling damaged organelles and misfolded proteins.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and its impact on signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for age-related and neurodegenerative diseases.[1][2]
Mechanism of Action
This compound functions as an orally active autophagy enhancer by specifically inhibiting Myotubularin-related protein 14 (MTMR14), a phosphatase that negatively regulates the formation of autophagic membranes.[3] In Drosophila, the orthologue of MTMR14 is known as EDTP, which is also inhibited by this compound. By inhibiting MTMR14/EDTP, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagosome formation, leading to an increase in autophagic flux. This enhancement of autophagy contributes to its observed anti-aging and neuroprotective effects.
Quantitative Data
The following tables summarize the quantitative effects of this compound as reported in preclinical studies.
Table 1: In Vitro Inhibition of MTMR14 by this compound
| Concentration (µM) | Inhibition of MTMR14 Activity (%) | Cell Line | Duration (hours) |
| 2 | ~3% | HeLa | 3 |
| 10 | Not specified | HeLa | 3 |
| 100 | ~70% | HeLa | 3 |
Data extracted from Papp et al., 2016.
Table 2: Effect of this compound on Autophagy Markers and Neuronal Viability
| Model System | Concentration (µM) | Duration (hours) | Effect |
| HeLa Cells | 2 - 100 | 3 | Induces autophagic flux |
| Drosophila | 10 - 100 | 2 | Induces autophagy via EDTP inhibition |
| Murine Primary Neurons | 1 - 50 | Not specified | Decreases LC3B-II levels, increases cell viability under oxidative stress |
| Zebrafish | 10, 50 | Not specified | Enhances autophagy |
Data compiled from various sources.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Dosage | Administration Route | Dosing Schedule | Duration | Outcome |
| 19 mg/kg | Oral (p.o.) | 3 times a week | 3 months | Restored nesting behavior by ~30%, decreased Amyloid β levels |
Data extracted from MedChemExpress product information, citing Papp et al., 2016.
Signaling Pathways
This compound-Mediated Autophagy Induction
The following diagram illustrates the signaling pathway through which this compound enhances autophagy. This compound inhibits MTMR14, a phosphatase that negatively regulates the Vps34 kinase complex. This inhibition leads to an increase in PI3P, which is essential for the formation of the autophagic isolation membrane (phagophore), and subsequently, the autophagosome.
Caption: this compound signaling pathway for autophagy induction.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
In Vitro MTMR14 Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on MTMR14 phosphatase activity.
Protocol:
-
Cell Culture: HeLa cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 2, 10, and 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract proteins.
-
Phosphatase Assay: The phosphatase activity of MTMR14 in the cell lysates is measured using a commercially available phosphatase assay kit, following the manufacturer's instructions. The assay typically involves a substrate that becomes fluorescent or colored upon dephosphorylation.
-
Data Analysis: The relative inhibition of MTMR14 activity is calculated by comparing the activity in this compound-treated cells to that in vehicle-treated control cells.
Autophagic Flux Assay using Western Blot
Objective: To assess the effect of this compound on autophagic flux by measuring the levels of autophagy-related proteins.
Protocol:
-
Cell Culture and Treatment: Murine primary neurons or HeLa cells are cultured and treated with this compound at various concentrations. In some experiments, cells are co-treated with an autophagy inhibitor like bafilomycin A1 or chloroquine to assess autophagosome accumulation.
-
Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LC3B and SQSTM1/p62. A loading control antibody (e.g., GAPDH) is also used.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of LC3B-II to LC3B-I and the levels of SQSTM1/p62 are calculated and normalized to the loading control. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of enhanced autophagic flux.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the impact of this compound on autophagy in a cellular model.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a promising small molecule that enhances autophagy through the inhibition of MTMR14. The data presented in this guide highlight its potential as a therapeutic agent for conditions associated with impaired autophagy, such as neurodegenerative diseases. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile in various disease models.
References
- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Investigating the Anti-aging Effects of Auten-67 in Drosophila melanogaster: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the experimental framework for investigating the anti-aging properties of Auten-67 in the model organism Drosophila melanogaster. This compound is a small molecule that has been identified as a potent enhancer of autophagy through the inhibition of the myotubularin-related phosphatase 14 (MTMR14), known as egg-derived tyrosine phosphatase (EDTP) in Drosophila.[1][2] By augmenting the cellular self-clearance process of autophagy, this compound has demonstrated significant pro-longevity and healthspan-extending effects.[1][3] This document details the experimental protocols for assessing these effects, including lifespan analysis, locomotor assays, and molecular techniques to quantify autophagy. Furthermore, it presents the underlying signaling pathways and experimental workflows in a clear, visual format to aid researchers and drug development professionals in this field.
Introduction
The progressive decline in autophagic function is a hallmark of aging and is associated with the accumulation of cellular damage, leading to age-related pathologies.[3] Pharmacological enhancement of autophagy represents a promising therapeutic strategy to combat aging. This compound has emerged as a key compound of interest due to its specific mechanism of action. It enhances autophagic flux by inhibiting MTMR14/EDTP, a negative regulator of the Vps34 kinase complex which is essential for the initiation of autophagosome formation. In Drosophila, treatment with this compound has been shown to extend lifespan, improve motor function, and confer neuroprotective effects, making it a valuable tool for geroscience research.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound in Drosophila melanogaster.
Table 1: Lifespan Analysis of Drosophila Treated with this compound
| Treatment Group | Concentration (µM) | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Statistical Significance (p-value) | Reference |
| This compound | 30 | Significant increase | Moderately extended | < 0.05 | |
| Control (Vehicle) | 0 | - | - | - |
Table 2: Locomotor Performance in Drosophila Treated with this compound
| Assay | Treatment Group | Age of Flies | Performance Improvement | Statistical Significance (p-value) | Reference |
| Climbing Assay (Negative Geotaxis) | This compound | Aged flies | Significant improvement in climbing ability | < 0.05 | |
| Flight Assay | This compound | 7 and 21 days | Significant improvement in flying ability | < 0.01 |
Table 3: Molecular and Cellular Effects of this compound in Drosophila
| Assay | Tissue | Key Findings | Reference |
| Western Blot | Head, Indirect Flight Muscle | Decreased levels of Ref(2)P/p62, indicating increased autophagic flux. | |
| Western Blot | Head | Increased ratio of lipidated Atg8a-II to non-lipidated Atg8a-I. | |
| Fluorescence Microscopy | Indirect Flight Muscle | Increased number of autophagosomes and autolysosomes. | |
| Electron Microscopy | Indirect Flight Muscle | Reduced accumulation of protein aggregates and damaged mitochondria. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: MTMR14/EDTP Signaling Pathway
Caption: Mechanism of this compound in enhancing autophagy.
Experimental Workflow for Investigating this compound
Caption: Experimental workflow for this compound investigation.
Experimental Protocols
Drosophila Husbandry and this compound Administration
-
Fly Stocks: Wild-type Drosophila melanogaster (e.g., Canton-S or w¹¹¹⁸) are commonly used. Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.
-
This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) and then mixed into the fly food at the desired final concentrations (e.g., 30 µM). A control group receiving the vehicle (DMSO) only must be run in parallel.
Lifespan Assay
-
Cohort Generation: Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO₂ anesthesia.
-
Housing: House 20-25 flies per vial containing either control or this compound-supplemented food.
-
Data Collection: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies at each transfer.
-
Analysis: Generate survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
Locomotor Assays
-
Apparatus: A glass graduated cylinder or a series of connected vials can be used.
-
Procedure:
-
Transfer a cohort of flies (e.g., 20 flies) into the climbing apparatus.
-
Gently tap the flies to the bottom.
-
Record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10-20 seconds).
-
-
Analysis: Repeat the trial multiple times for each group and compare the average climbing success between this compound treated and control flies.
-
Apparatus: A transparent vertical tube (e.g., 80 cm high) with the inner wall coated with a non-toxic sticky substance.
-
Procedure:
-
Release individual flies into the top of the tube.
-
Measure the vertical distance the fly travels before adhering to the wall.
-
-
Analysis: Higher adhesion points indicate better flight performance. Compare the average flight height between the different treatment groups.
Molecular and Cellular Assays
-
Sample Preparation: Homogenize fly heads or thoraces in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: rabbit anti-Ref(2)P/p62 and rabbit anti-Atg8a. Use a loading control such as mouse anti-β-actin.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
Fly Strains: Utilize flies expressing a fluorescently tagged Atg8a, such as mCherry-Atg8a, to visualize autophagic structures.
-
Dissection and Fixation: Dissect the thoraces of adult flies and fix the IFMs in 4% paraformaldehyde.
-
Staining: If necessary, counterstain with DAPI to visualize nuclei.
-
Imaging: Mount the IFMs and image using a confocal microscope.
-
Analysis: Quantify the number and size of fluorescent puncta (representing autophagosomes and autolysosomes) per unit area of muscle tissue.
-
Fixation and Embedding: Fix dissected IFMs in a glutaraldehyde solution, followed by post-fixation in osmium tetroxide. Dehydrate the samples and embed them in resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Identify and quantify autophagic vesicles (autophagosomes and autolysosomes) and assess the ultrastructure of mitochondria and the presence of protein aggregates.
Conclusion
This technical guide provides a robust framework for the preclinical evaluation of this compound's anti-aging effects in Drosophila melanogaster. The detailed protocols and visual aids are intended to facilitate reproducible and comprehensive investigations into the pro-longevity mechanisms of this promising autophagy-enhancing compound. The findings from such studies will be crucial for advancing our understanding of the role of autophagy in aging and for the development of novel therapeutic strategies to promote healthy aging.
References
- 1. Quantitative Analysis of Climbing Defects in a Drosophila Model of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Two Autophagy-Enhancing Small Molecules (this compound and -99) in a Drosophila Model of Spinocerebellar Ataxia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Auten-67 in Mitigating Stress-Induced Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Auten-67, a novel small molecule that has demonstrated significant potential in protecting cells from stress-induced death. By enhancing the cellular process of autophagy, this compound presents a promising therapeutic avenue for a range of pathologies linked to cellular stress, including neurodegenerative diseases. This document outlines the core mechanism of this compound, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a potent enhancer of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The accumulation of such cellular debris is a key contributor to stress-induced cell death. This compound exerts its effect by inhibiting Myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy.[1][2] By inhibiting MTMR14, this compound promotes the formation of autophagic structures, leading to an increased autophagic flux.[1][3] This enhanced cellular clearance mechanism helps to alleviate cellular stress and prevent the initiation of apoptotic pathways, ultimately promoting cell survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound.
Table 1: Concentration-Dependent Inhibition of MTMR14 by this compound
| This compound Concentration (µM) | Mean Inhibition of MTMR14 Activity (%) |
| 2 | ~3% |
| 10 | ~25% |
| 100 | ~70% |
Data sourced from in vitro phosphatase activity assays.
Table 2: Neuroprotective Effect of this compound Against Oxidative Stress-Induced Cell Death
| Treatment Condition | Relative Neuronal Viability (%) | Suppression of Neuronal Loss (%) |
| Control (H₂O₂ only) | Baseline | 0% |
| This compound (10 µM) + H₂O₂ (75 µM) | Significantly Increased | ~30% |
Data from MTT assays on primary mouse cortical neurons exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. This compound (Autophagy Enhancer-67) Hampers the Progression of Neurodegenerative Symptoms in a Drosophila model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Autophagy with Auten-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auten-67 is a potent, orally active small molecule that enhances autophagy.[1][2] It functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of the initial stages of autophagosome formation.[2][3][4] By inhibiting MTMR14, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the recruitment of autophagy-related proteins and the formation of the isolation membrane (phagophore). This mechanism allows for the induction of autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation. These characteristics make this compound a valuable tool for studying the roles of autophagy in various cellular processes and a potential therapeutic agent for diseases associated with dysfunctional autophagy, such as neurodegenerative disorders and age-related pathologies.
This document provides detailed protocols and quantitative data to guide researchers in utilizing this compound to induce and monitor autophagy in cell lines.
Mechanism of Action
This compound induces autophagy by inhibiting the phosphatase activity of MTMR14 (also known as Jumpy). MTMR14 antagonizes the activity of the Vps34 kinase complex, which is responsible for generating PI3P. By inhibiting MTMR14, this compound leads to an increase in PI3P levels, which is crucial for the nucleation and elongation of the autophagosomal membrane.
Caption: Signaling pathway of this compound in autophagy induction.
Data Presentation
Table 1: In Vitro Inhibition of MTMR14 by this compound
| Concentration (µM) | Inhibition of MTMR14 (%) | Cell Line | Treatment Time (h) | Reference |
| 2 | ~3 | HeLa | 3 | |
| 10 | ~25 | HeLa | 3 | |
| 100 | ~70 | HeLa | 3 |
Table 2: Effect of this compound on Autophagy Markers and Cell Viability
| Cell Line | Concentration (µM) | Treatment Time | Effect | Reference |
| HeLa | 10 - 100 | 3 h | Increased autophagic flux | |
| HeLa | 100 | Not Specified | Increased LC3B-II levels (comparable to 100 nM rapamycin) | |
| HeLa | 100 | Not Specified | Decreased SQSTM1/p62 levels (comparable to rapamycin) | |
| Murine Primary Neurons | 1 - 50 | Not Specified | Decreased LC3B-II and SQSTM1/p62 levels | |
| Murine Primary Neurons | 1 - 10 | Not Specified | Increased cell viability under oxidative stress (H₂O₂) |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for an this compound autophagy induction experiment.
Materials and Reagents
-
Cell Lines: HeLa cells, primary neurons, or other cell lines of interest.
-
This compound: (Catalog name: T0501-7132; N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfon-amide). Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Reagents for Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-SQSTM1/p62, Rabbit or Mouse anti-β-actin (or other loading controls).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Optional Reagents for Autophagic Flux Assay:
-
Bafilomycin A1 or Chloroquine.
-
Protocol 1: Induction of Autophagy with this compound
-
Cell Seeding: Seed the chosen cell line in appropriate culture plates or flasks. Allow cells to adhere and reach 70-80% confluency.
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. A typical starting point is 3 hours, but time-course experiments (e.g., 2, 6, 12, 24 hours) are recommended to determine the optimal treatment time for your cell line.
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of the lysates.
Protocol 2: Western Blotting for LC3-I to LC3-II Conversion and p62 Degradation
This protocol is a standard method to assess the induction of autophagy. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) and a decrease in the levels of p62/SQSTM1 (an autophagy substrate) are indicative of autophagy induction.
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 3: Autophagic Flux Assay
To confirm that this compound is inducing autophagic flux rather than blocking lysosomal degradation, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be used. An increased accumulation of LC3-II in the presence of both this compound and a lysosomal inhibitor, compared to the inhibitor alone, indicates a true induction of autophagic flux.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Controls: Include wells with:
-
Vehicle control (DMSO).
-
This compound alone.
-
Lysosomal inhibitor alone.
-
-
Analysis: Harvest the cells and perform Western blotting for LC3B as described in Protocol 2.
Troubleshooting
-
No change in LC3-II/LC3-I ratio:
-
Optimize this compound concentration and treatment time for your specific cell line.
-
Ensure proper separation of LC3-I and LC3-II on the Western blot gel.
-
-
Increase in p62 levels: This could indicate a blockage of autophagic flux. Perform an autophagic flux assay (Protocol 3) to investigate this.
-
Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or the treatment time.
Conclusion
This compound is a specific and effective inducer of autophagy through the inhibition of MTMR14. The protocols and data provided in these application notes offer a comprehensive guide for researchers to utilize this compound to study the intricate process of autophagy in various cell lines. Careful optimization of experimental conditions for each specific cell model is recommended to achieve robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Auten-67 in Mice
Disclaimer: The compound "Auten-67" is not found in the reviewed scientific literature. Therefore, the following application notes and protocols are provided as a template for a hypothetical novel compound. This generalized guidance is based on established principles for the in vivo administration of new chemical entities in mice. Researchers must adapt these protocols based on the specific physicochemical properties, mechanism of action, and toxicology profile of their actual compound of interest. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for the in vivo administration and evaluation of the novel investigational compound, this compound, in murine models. The successful preclinical assessment of a new chemical entity hinges on meticulous experimental design and execution.[2] The protocols herein cover critical aspects from formulation and administration to pharmacokinetic and toxicological evaluation, intended to ensure the generation of reliable and reproducible data.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a template for data presentation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 10 mg/kg | Intraperitoneal (IP) @ 5 mg/kg |
| Cmax (ng/mL) | 1250 | 450 | 890 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1875 | 2250 | 2100 |
| Half-life (t½) (h) | 2.5 | 4.1 | 3.8 |
| Bioavailability (%) | 100 | 30 | 75 |
Data are presented as mean (n=3 mice per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Hypothetical Acute Toxicity Profile of this compound in CD-1 Mice (14-Day Observation)
| Dose (mg/kg) | Administration Route | Number of Animals | Clinical Signs Observed | Mortality (%) |
| 50 | IV | 5 | Lethargy, piloerection within 2h post-dose, resolved by 24h | 0 |
| 100 | IV | 5 | Severe lethargy, ataxia, tremors | 40 |
| 200 | PO | 5 | No observable adverse effects | 0 |
| 500 | PO | 5 | Mild sedation within 4h post-dose, resolved by 48h | 0 |
Table 3: Hypothetical Efficacy of this compound in a Xenograft Mouse Model (Human A549 Lung Cancer)
| Treatment Group | Dosing Schedule (IP) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | q.d. x 14 days | 1500 ± 210 | - | +5 |
| This compound (10 mg/kg) | q.d. x 14 days | 825 ± 150 | 45 | -2 |
| Auten-7 (25 mg/kg) | q.d. x 14 days | 450 ± 95 | 70 | -8 |
| Positive Control (Drug Y) | q.d. x 14 days | 480 ± 110 | 68 | -10 |
Data are presented as mean ± standard deviation (n=8 mice per group). Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Preparation of Dosing Solutions
The formulation of the compound is critical for ensuring accurate and consistent dosing. The choice of vehicle depends on the compound's solubility and the intended route of administration.[3]
-
For Intravenous (IV) and Intraperitoneal (IP) Administration:
-
Determine the solubility of this compound in various biocompatible solvents (e.g., sterile saline, PBS, DMSO, PEG300).
-
For a typical formulation, dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Sequentially add other co-solvents like PEG300 or Cremophor EL if necessary, mixing thoroughly after each addition.
-
Bring the solution to the final volume with sterile saline or PBS. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Ensure the final solution is clear, free of particulates, and has a physiologically acceptable pH (7.0-7.4).[4]
-
Prepare the formulation fresh on the day of the experiment and keep it on ice.[4]
-
-
For Oral (PO) Gavage Administration:
-
If this compound is water-soluble, dissolve it directly in sterile water or saline.
-
If insoluble, create a homogenous suspension using a vehicle like 0.5% methylcellulose or corn oil.
-
Use a sonicator or homogenizer to ensure a uniform particle size and prevent settling.
-
Animal Handling and Administration Procedures
All animal procedures must be performed in accordance with IACUC-approved protocols.
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c for pharmacokinetics, immunodeficient mice like NSG for xenografts). Mice should be 6-8 weeks old and acclimatized for at least one week before the study.
-
Dose Calculation: Calculate the volume to administer based on the most recent individual body weights of the mice.
-
Administration Routes:
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution.
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp to dilate the lateral tail veins.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the solution into one of the lateral tail veins. The maximum bolus injection volume is typically 5 mL/kg.
-
-
Intraperitoneal (IP) Injection: Allows for rapid absorption, though slower than IV.
-
Manually restrain the mouse, securing the head and tail.
-
Tilt the mouse's head downwards.
-
Insert a 25-27 gauge needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
-
Oral Gavage (PO): Mimics the clinical route for orally administered drugs.
-
Gently restrain the mouse.
-
Use a flexible-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Administer the formulation slowly to prevent reflux.
-
-
Pharmacokinetic (PK) Study Protocol
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Dosing: Administer this compound to different cohorts of mice via IV and PO routes.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Collection: Use methods like submandibular or saphenous vein puncture for small volume collection (~50 µL) into EDTA-coated tubes. This allows for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.
In Vivo Efficacy (Xenograft Model) Protocol
This protocol assesses the anti-tumor activity of this compound.
-
Cell Preparation: Culture tumor cells (e.g., A549) and harvest them during the exponential growth phase. Prepare a single-cell suspension in sterile PBS or culture medium. Cell viability should be >95%.
-
Tumor Implantation: Subcutaneously inject the tumor cells (e.g., 3-5 x 10^6 cells in 100-200 µL) into the flank of immunodeficient mice. Co-injection with a basement membrane matrix like Matrigel or Cultrex BME can improve tumor take and growth.
-
Tumor Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate the volume using the formula: Volume = (width)² x length/2.
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, different doses of this compound, positive control).
-
Treatment: Administer the compound according to the planned schedule (e.g., daily for 14 days).
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Euthanize animals and collect tumors for further analysis.
Toxicology Assessment
Toxicology studies are essential to determine the safety profile of the compound.
-
Acute Toxicity: Administer a single, high dose of this compound to a small group of mice to determine the maximum tolerated dose (MTD) and observe for immediate adverse effects.
-
Subchronic Toxicity: Administer repeated doses over a longer period (e.g., 14 or 28 days) to evaluate long-term safety.
-
Monitoring: Daily observations should include changes in body weight, food/water intake, behavior, and physical appearance (e.g., fur, posture).
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the in vivo evaluation of this compound.
Hypothesized Signaling Pathway
This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key signaling pathway in cancer cells, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer and controls cell survival and proliferation.
Caption: Hypothesized signaling pathway for this compound's anti-cancer activity.
References
Application Notes and Protocols for Auten-67 in Primary Neuron Cultures
Topic: Optimal Concentration of Auten-67 for Treating Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule that has been identified as a potent enhancer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2] This process is crucial for maintaining cellular homeostasis, particularly in post-mitotic cells such as neurons.[1][2] this compound exerts its effects by inhibiting the myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagosome formation.[1] By inhibiting MTMR14, this compound promotes autophagic flux, leading to enhanced clearance of cellular debris and conferring neuroprotective effects against various stressors, including oxidative stress. These application notes provide detailed protocols for determining the optimal concentration of this compound for treating primary neurons and assessing its neuroprotective and autophagy-inducing effects.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability
| This compound Concentration (µM) | Treatment Duration | Viability Assay | Observed Effect on Neuronal Viability | Reference |
| 1 - 10 | Not specified | MTT Assay | Concentration-dependent increase in viability. | |
| 10 | Not specified | MTT Assay | Suppressed neuron loss by approximately 30% in the presence of 75 µM H₂O₂. |
Table 2: Effect of this compound on Autophagy Markers in Primary Neurons
| This compound Concentration (µM) | Treatment Duration | Western Blot Target | Observed Effect | Reference |
| 1 - 50 | Not specified | LC3B-II | Decreased levels, indicative of enhanced autophagic flux. | |
| Not specified | Not specified | SQSTM1/p62 | Markedly decreased levels, indicating enhanced autophagic degradation. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common model for neuroprotective studies.
Materials:
-
Embryonic day 15 (E15) mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Plate Coating: Coat culture vessels with Poly-D-lysine or Poly-L-lysine solution overnight at 37°C. The following day, wash the vessels three times with sterile water and allow them to dry.
-
Dissection: Euthanize pregnant mouse at E15 and dissect the embryos. Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium.
-
Dissociation: Mince the cortical tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C to dissociate the tissue into a single-cell suspension.
-
Cell Plating: Neutralize the dissociation enzyme and gently triturate the tissue to obtain a single-cell suspension. Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Culture Maintenance: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO₂. Replace half of the culture medium every 2-3 days with fresh, pre-warmed medium.
Protocol 2: this compound Treatment of Primary Neurons
This protocol outlines the procedure for treating primary neurons with this compound to assess its neuroprotective or autophagy-inducing effects.
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Neurobasal medium
-
Optional: Stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)
Procedure:
-
Prepare this compound dilutions: Prepare a series of working concentrations of this compound (e.g., 1, 2, 5, 10 µM) by diluting the stock solution in pre-warmed Neurobasal medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: After allowing the primary neurons to mature in culture for a desired period (e.g., 7 days), replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the neurons for the desired treatment duration. For neuroprotection assays against an acute stressor, a pre-incubation with this compound for a few hours prior to the addition of the stressor may be performed.
-
Optional Stress Induction: To assess neuroprotective effects, a stress-inducing agent like H₂O₂ (e.g., 25-75 µM) can be added to the culture medium for a specified duration.
-
Endpoint Analysis: Following the treatment period, proceed with the desired endpoint assays, such as a cell viability assay (Protocol 3) or analysis of autophagy markers (Protocol 4).
Protocol 3: Assessment of Neuronal Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound treated primary neurons in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Add MTT Reagent: Following the treatment with this compound (and any co-treatment with a stressor), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 4: Western Blot Analysis of Autophagy Markers (LC3B and SQSTM1/p62)
Western blotting is used to detect changes in the levels of key autophagy-related proteins, LC3B and SQSTM1/p62, to monitor autophagic flux.
Materials:
-
This compound treated primary neurons
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-SQSTM1/p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated neurons with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of LC3B-II and SQSTM1/p62 to the loading control. A decrease in both LC3B-II and p62 levels upon this compound treatment is indicative of enhanced autophagic flux.
Visualizations
Caption: Signaling pathway of this compound in promoting autophagy.
Caption: Experimental workflow for assessing this compound effects.
References
Application Notes and Protocols for Utilizing Auten-67 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, plays a critical role in maintaining neuronal health.[1] Dysregulation of autophagy is increasingly implicated in the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's disease (AD) and Huntington's disease (HD).[1][2][3] Auten-67 has emerged as a potent small molecule enhancer of autophagy, offering a valuable tool for investigating the therapeutic potential of autophagy modulation in these devastating disorders.
This compound functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy. By inhibiting MTMR14, this compound promotes autophagic flux, leading to enhanced clearance of pathological protein aggregates and demonstrating neuroprotective effects in various preclinical models. These application notes provide detailed protocols for utilizing this compound to study neurodegenerative disease pathways in both in vitro and in vivo models.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-autophagic effects by targeting a key regulatory node in the autophagy signaling cascade. The diagram below illustrates the mechanism by which this compound enhances autophagic flux.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment observed in various experimental models of neurodegenerative diseases.
Table 1: In Vitro Efficacy of this compound in Neuronal Cell Models
| Model System | Treatment Concentration & Duration | Key Biomarker | Observed Effect | Reference |
| Murine Primary Cortical Neurons | 1-50 µM | LC3B-II Levels | Decreased | |
| Murine Primary Cortical Neurons | 1-50 µM | SQSTM1/p62 Levels | Decreased | |
| Murine Primary Cortical Neurons | 1-10 µM (with H₂O₂) | Cell Viability | Increased by ~30% | |
| HeLa Cells | 2, 10, 100 µM for 3h | MTMR14 Inhibition | ~3-70% Inhibition |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Animal Model | Dosage & Administration | Duration | Behavioral Outcome | Biomarker Changes | Reference |
| APP Transgenic Mice | 19 mg/kg, p.o., 3 times/week | 3 months | ~30% Restoration of Nesting Behavior | Decreased soluble amyloid β40 and insoluble amyloid β42 levels in the hemibrain |
Experimental Protocols
I. In Vitro Studies using Primary Cortical Neurons
This protocol describes the culture of primary cortical neurons and subsequent treatment with this compound to assess its effect on autophagy markers.
A. Materials
-
This compound: (e.g., MedChemExpress, Cat. No. HY-101552; APExBIO, Cat. No. B4367; MyBioSource, Cat. No. MBS3602684)
-
Primary Cortical Neuron Culture Media:
-
Neurobasal Medium (e.g., Thermo Fisher Scientific, Cat. No. 21103049)
-
B-27 Supplement (50X) (e.g., Thermo Fisher Scientific, Cat. No. 17504044)
-
GlutaMAX™ Supplement (e.g., Thermo Fisher Scientific, Cat. No. 35050061)
-
Penicillin-Streptomycin (10,000 U/mL) (e.g., Thermo Fisher Scientific, Cat. No. 15140122)
-
-
Antibodies for Western Blotting:
-
Rabbit anti-LC3B antibody (e.g., Novus Biologicals, NB600-1384, 1:1000 dilution; Cell Signaling Technology, #2775, 1:1000 dilution)
-
Rabbit anti-SQSTM1/p62 antibody (e.g., Novus Biologicals, NBP1-48320, ~2 µg/mL; Cell Signaling Technology, #5114, 1:1000 dilution)
-
HRP-conjugated secondary antibody
-
B. Protocol for Primary Cortical Neuron Culture and Treatment
-
Prepare Culture Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C. Rinse twice with sterile PBS before use.
-
Isolate and Culture Neurons: Isolate cortical neurons from E15.5 mouse embryos following standard protocols. Plate dissociated neurons in pre-warmed complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin) onto the coated plates.
-
Neuron Maturation: Culture the neurons for 4-7 days to allow for maturation and the development of extensive neurite networks.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution to the desired final concentration (e.g., 1-50 µM) in fresh, pre-warmed complete culture medium. Replace the old medium with the this compound containing medium.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
C. Western Blotting for Autophagy Markers
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (1:1000) and SQSTM1/p62 (~2 µg/mL or 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3B-II and SQSTM1/p62 and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in both LC3B-II and SQSTM1/p62 levels upon this compound treatment is indicative of enhanced autophagic flux.
II. In Vivo Studies using an Alzheimer's Disease Mouse Model
This protocol outlines the administration of this compound to a transgenic mouse model of Alzheimer's disease and the subsequent assessment of behavioral and biochemical outcomes.
A. Materials
-
This compound
-
APP Transgenic Mouse Model of AD (e.g., J20, 5xFAD)
-
Nesting Material: (e.g., pressed cotton squares or shredded paper)
-
Reagents for Amyloid-β ELISA
B. Protocol for In Vivo Administration and Behavioral Analysis
-
Animal Acclimatization: Acclimatize APP transgenic mice and wild-type littermate controls to the housing conditions for at least one week before the start of the experiment.
-
This compound Formulation and Administration: Prepare this compound for oral gavage at a dose of 19 mg/kg. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Administer this compound or the vehicle control to the respective groups of mice three times a week for a duration of three months.
-
Nesting Behavior Assay:
-
Housing: House mice individually in cages with standard bedding.
-
Material: One hour before the dark cycle, introduce a single piece of nesting material (e.g., a 5 cm x 5 cm pressed cotton square) into each cage.
-
Scoring: The following morning, score the nests on a scale of 1 to 5, where 1 indicates untouched material and 5 represents a well-formed, crater-like nest.
-
Timeline: Perform the nesting test at baseline (before treatment), and at intermediate and final timepoints during the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the 3-month treatment period, euthanize the mice and collect the brains.
-
Dissect one hemibrain for the analysis of soluble and insoluble amyloid-β levels using commercially available ELISA kits.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of autophagy in neurodegenerative diseases. By specifically inhibiting MTMR14, it allows for the targeted enhancement of autophagic flux. The protocols provided here offer a framework for researchers to utilize this compound in both cellular and animal models to explore disease mechanisms and evaluate the therapeutic potential of autophagy modulation. Careful experimental design and adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of neurodegenerative disease pathways and aiding in the development of novel therapeutic strategies.
References
- 1. Primary Neural and Neuronal Culture Supplements | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. B-27 Supplement: The Standard for Neuronal Cell Culture | Thermo Fisher Scientific - CL [thermofisher.com]
- 3. Neurobasal Medium: The Most Cited Medium for Neuronal Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Auten-67 Treatment for Assessing Locomotor Ability in Drosophila
Audience: Researchers, scientists, and drug development professionals.
Introduction: Auten-67 is an orally active, small-molecule enhancer of autophagy that has demonstrated significant anti-aging and neuroprotective effects.[1][2] It functions by inhibiting the myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy.[2] In Drosophila melanogaster, this compound targets the orthologue EDTP, leading to increased autophagic flux.[3][4] This activity has been shown to delay aging in striated muscle, reduce the accumulation of protein aggregates, and improve locomotor functions. These characteristics make this compound a valuable tool for studying the role of autophagy in aging and neurodegenerative diseases using Drosophila as a model organism. This document provides detailed protocols for administering this compound and assessing its effects on locomotor ability in fruit flies.
Mechanism of Action: this compound-Induced Autophagy
This compound enhances autophagy by inhibiting the EDTP protein in Drosophila, the orthologue of human MTMR14. EDTP is a phosphatase that antagonizes the Vps34 kinase complex, which is essential for converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is a critical component for the formation of the autophagic isolation membrane (phagophore). By inhibiting EDTP, this compound prevents the dephosphorylation of PI3P, thereby promoting the formation of autophagosomes and increasing autophagic flux. This enhanced cellular cleaning mechanism helps to clear damaged proteins and mitochondria, which is particularly beneficial in age-related and neurodegenerative conditions.
Experimental Protocols
Protocol 1: Administration of this compound via Feeding
This protocol describes the standard method for administering this compound to Drosophila by mixing it into their food. This method is effective for chronic treatment of adult flies.
Materials:
-
Standard Drosophila food (e.g., cornmeal-yeast-agar medium)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Empty fly vials
-
Plugs for vials
Procedure:
-
Prepare Fly Food: Prepare the standard fly food mixture and cool it to approximately 55-65°C. This temperature is cool enough to prevent degradation of the compound but warm enough to remain liquid for pouring.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. The final concentration of the solvent in the food should be kept low (typically ≤1%) to avoid toxicity.
-
Drug Incorporation: Add the this compound stock solution to the molten food to achieve the desired final concentration. For the control group, add an equivalent volume of the solvent (e.g., DMSO) to the food. Mix thoroughly to ensure even distribution.
-
Dispense Food: Pour the drug-infused food and control food into separate, clearly labeled vials. Allow the food to solidify and cool completely at room temperature.
-
Fly Transfer: Transfer newly eclosed adult flies (0-2 days old) to the vials containing the this compound-laced food or control food. Maintain a consistent number of flies per vial (e.g., 20-40 flies).
-
Maintenance: Keep the flies at a controlled temperature (e.g., 25°C or 29°C) and humidity. Transfer the flies to fresh drug-containing/control food every 2-3 days for the duration of the experiment.
Protocol 2: Climbing Assay (Negative Geotaxis)
The climbing assay is a common method to assess locomotor and neurological function in Drosophila. It capitalizes on the flies' innate tendency to climb away from gravity.
Materials:
-
Adult flies treated with this compound or control medium.
-
Empty glass or plastic vials (e.g., 10.5 cm x 2.5 cm).
-
A ruler or a marker line on the vials (e.g., at 8 cm from the bottom).
-
A stopwatch.
-
A camera for recording (optional).
Procedure:
-
Fly Preparation: Collect a set number of flies (e.g., 10-20) from a single treatment vial. Anesthetize them briefly if necessary for transfer.
-
Acclimation: Transfer the flies into a clean, empty climbing vial and allow them to acclimate for at least 10 minutes at room temperature.
-
Initiate Assay: Gently tap the vial on a soft surface to bring all the flies to the bottom.
-
Measure Climbing: Start the stopwatch immediately after tapping. Record the number of flies that successfully climb past the pre-marked line within a specific time frame (e.g., 18 seconds). Alternatively, measure the time it takes for a certain percentage of flies to cross the line.
-
Replicates: Perform multiple trials (e.g., 5-10) for each group of flies, with a rest period of about 1 minute between trials. Use multiple vials of flies for each experimental condition to ensure robust data.
-
Data Analysis: Calculate the average climbing index or performance index for each group. The data can be represented as the percentage of successful climbers or the average climbing speed.
Protocol 3: Flying Assay
The flying assay measures the flight ability of Drosophila, which is an energy-intensive locomotor behavior that declines with age.
Materials:
-
Adult flies treated with this compound or control medium.
-
A tall, transparent cylinder (e.g., 80 cm high plexiglass tube).
-
Paper coated with a non-repellent sticky substance (e.g., transparent insect trap).
-
A light source at the top of the cylinder to attract the flies.
-
Paraffin oil at the bottom to trap flies that cannot fly.
-
A funnel and drop tube apparatus.
Procedure:
-
Apparatus Setup: Line the inner wall of the tall cylinder with the sticky paper. Place a container of paraffin oil at the bottom. Position a light source at the top to encourage upward flight.
-
Fly Release: Place a vial containing a known number of flies in an inverted orientation into a drop tube at the top of the apparatus. A funnel system allows the flies to fall into the measuring cylinder while stopping the vial.
-
Flight and Trapping: As flies fall, healthy individuals will initiate flight towards the light source and get stuck on the sticky paper at various heights. Unhealthy or flight-impaired flies will fall to the bottom into the paraffin oil.
-
Data Collection: After a set period, carefully remove the sticky paper. Measure the height at which each fly was trapped. Count the number of flies in the oil.
-
Data Analysis: Calculate a flight index based on the distribution of flies along the height of the cylinder. A higher average height indicates better flight performance. Compare the flight indices between this compound-treated and control groups.
Data Presentation: Summary of this compound Effects
The following tables summarize the reported effects of this compound on the locomotor abilities of Drosophila.
Table 1: Effect of this compound on Locomotor Performance in Aging Wild-Type Drosophila
| Assay Type | Age of Flies | Observed Effect of this compound Treatment | Reference |
| Flying Ability | Young (7 days) | Significantly improved flight performance compared to controls. | |
| Flying Ability | Aged (21 days) | Significantly improved flight performance compared to controls. | |
| Climbing Ability | Aged | Enhanced ability to climb up the wall of a glass vial. | |
| Lifespan | Adult | Increased lifespan in wild-type strains. |
Table 2: Neuroprotective Effects of this compound on Locomotor Performance in Drosophila Disease Models
| Disease Model | Locomotor Assay | Observed Effect of this compound Treatment | Reference |
| Huntington's Disease (HD) | Climbing Ability | Significantly improved climbing ability. | |
| Parkinson's Disease (PD) | Motor Functions | Improved motor functions. | |
| Spinocerebellar Ataxia 1 (SCA1) | Climbing Ability | Improved climbing ability. |
Conclusion: this compound serves as a potent pharmacological tool to investigate the impact of enhanced autophagy on organismal health, particularly in the context of aging and neurodegeneration. The protocols outlined here provide a standardized framework for administering this compound to Drosophila and quantitatively assessing its effects on complex locomotor behaviors such as climbing and flying. These assays are crucial for screening potential therapeutic compounds and for fundamental research into the molecular mechanisms that preserve muscle and neuronal function over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Two Autophagy-Enhancing Small Molecules (this compound and -99) in a Drosophila Model of Spinocerebellar Ataxia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring autophagic flux in response to Auten-67 treatment.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] Auten-67 is a small molecule enhancer of autophagy that has demonstrated neuroprotective and anti-aging effects.[1][2] It functions by inhibiting myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagosome formation.[1][3] This inhibition leads to an increase in autophagic flux, the dynamic process of autophagosome synthesis, fusion with lysosomes, and subsequent degradation of cargo. Accurate measurement of autophagic flux is crucial for evaluating the efficacy of autophagy-inducing compounds like this compound. This document provides detailed protocols for assessing the impact of this compound on autophagic flux in cultured mammalian cells.
Key Concepts & Signaling Pathway
This compound enhances autophagy by targeting the Vps34 kinase complex, a critical component in the initiation of autophagosome formation. Specifically, this compound inhibits MTMR14, which normally antagonizes the Vps34 complex. By inhibiting this negative regulator, this compound promotes the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the recruitment of autophagy-related proteins and the formation of the isolation membrane (phagophore). This leads to an overall increase in the rate of autophagosome formation and subsequent degradation of cellular components.
References
- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
Auten-67: A Potent Tool for the Investigation of MTMR14/Jumpy Inhibition and Autophagy Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Auten-67 is a cell-permeable small molecule that has been identified as a potent inhibitor of Myotubularin-related protein 14 (MTMR14), also known as Jumpy. MTMR14 is a lipid phosphatase that negatively regulates autophagy by dephosphorylating phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), key signaling lipids in the initiation and progression of the autophagic process. By inhibiting MTMR14, this compound serves as a valuable chemical tool to enhance autophagic flux, making it an excellent candidate for studying the intricate mechanisms of autophagy and for investigating potential therapeutic strategies for diseases associated with dysfunctional autophagy, such as neurodegenerative disorders.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool for studying MTMR14 inhibition and its downstream cellular effects.
Data Presentation
Table 1: In Vitro Inhibition of Human MTMR14 by this compound
| This compound Concentration (µM) | Mean MTMR14 Inhibition (%) |
| 2 | ~3% |
| 10 | ~25% |
| 100 | ~70% |
Data summarized from Papp D, et al. (2016).[1]
Table 2: Recommended Working Concentrations of this compound for In Vitro and In Vivo Studies
| Model System | Recommended Concentration/Dosage | Reference |
| HeLa Cells | 2-100 µM | --INVALID-LINK-- |
| Murine Primary Neurons | 1-50 µM | --INVALID-LINK-- |
| Drosophila melanogaster | 10-100 µM (in food) | --INVALID-LINK-- |
| Zebrafish (Danio rerio) | 10-50 µM (in water) | --INVALID-LINK-- |
| Mice (Mus musculus) | 19 mg/kg (p.o.) or 50 µmol/g (i.p.) | --INVALID-LINK-- |
Signaling Pathway
Caption: MTMR14/Jumpy negatively regulates autophagy by dephosphorylating PI3P.
Experimental Protocols
In Vitro MTMR14 Phosphatase Activity Assay
This protocol describes a malachite green-based assay to measure the phosphatase activity of recombinant MTMR14 and assess its inhibition by this compound.
Workflow:
Caption: Workflow for the in vitro MTMR14 phosphatase activity assay.
Materials:
-
Recombinant human MTMR14 protein
-
This compound (and DMSO for vehicle control)
-
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) or Phosphatidylinositol 3-phosphate (PI3P) di-C8 (water-soluble)
-
Assay Buffer: 100 mM sodium acetate, 50 mM Bis-Tris, 50 mM Tris-HCl, pH 5.5, 10 mM DTT
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and store on ice.
-
Reconstitute recombinant MTMR14 in a suitable buffer (as per manufacturer's instructions) and keep on ice.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final desired concentrations.
-
Prepare the PI(3,5)P2 or PI3P substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer (for blank), vehicle control (DMSO in Assay Buffer), or this compound at various concentrations.
-
Add 25 µL of diluted recombinant MTMR14 to the wells containing vehicle or this compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding 25 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition by comparing the absorbance of this compound treated wells to the vehicle control wells.
-
Analysis of Autophagic Flux using RFP-GFP-LC3 Reporter
This protocol allows for the visualization and quantification of autophagic flux in cells transiently or stably expressing the tandem RFP-GFP-LC3 reporter. Autophagosomes will fluoresce both green and red (yellow merge), while autolysosomes will only fluoresce red due to the quenching of GFP in the acidic environment of the lysosome.
Workflow:
Caption: Experimental workflow for analyzing autophagic flux with RFP-GFP-LC3.
Materials:
-
Cells expressing RFP-GFP-LC3 (e.g., HeLa-RFP-GFP-LC3)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed RFP-GFP-LC3 expressing cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, DMSO (vehicle control), or a known autophagy inducer (e.g., Rapamycin) for the desired time period (e.g., 6-24 hours).
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a confocal microscope with appropriate laser lines for DAPI (blue), GFP (green), and RFP (red).
-
-
Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in both yellow and red puncta indicates an induction of autophagic flux.
-
Western Blot Analysis of Autophagy Markers (LC3B and p62/SQSTM1)
This protocol details the detection of key autophagy markers by Western blot. During autophagy, the cytosolic form of LC3B (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The autophagy receptor p62/SQSTM1 is degraded in autolysosomes. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Materials:
-
Cell culture of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and the relative levels of p62.
-
Cell Viability Assay under Oxidative Stress
This protocol assesses the cytoprotective effect of this compound against oxidative stress-induced cell death using a resazurin-based assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Resazurin sodium salt solution
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Plating and Pre-treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 24 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined toxic concentration.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Viability Measurement:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Conclusion
This compound is a specific and potent inhibitor of MTMR14/Jumpy, making it an invaluable research tool for dissecting the role of this phosphatase in autophagy and other cellular processes. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies, from in vitro enzymatic assays to in vivo models. The ability of this compound to modulate autophagy holds significant promise for advancing our understanding of autophagy-related diseases and for the development of novel therapeutic interventions.
References
Application Notes and Protocols for Long-Term Administration of Auten-67 in Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auten-67 is a novel small molecule compound that has demonstrated significant potential in the field of aging research. It functions as a potent enhancer of autophagy, a cellular process critical for the degradation and recycling of damaged cellular components. The accumulation of such damage is a hallmark of aging and contributes to the development of age-related diseases. This compound exerts its pro-autophagic effects through the specific inhibition of Myotubularin-related protein 14 (MTMR14), a phosphatase that negatively regulates the autophagy pathway.[1][2] By inhibiting MTMR14, this compound promotes the initiation of autophagy, leading to enhanced cellular clearance and maintenance of cellular homeostasis.
These application notes provide detailed protocols for the long-term administration of this compound in common model organisms used in aging research, namely Drosophila melanogaster and mice. The protocols are designed to guide researchers in conducting lifespan and healthspan studies to evaluate the anti-aging efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data from key studies on the long-term effects of this compound.
Table 1: Effects of this compound on Lifespan in Drosophila melanogaster
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Maximum Lifespan | ~70 days | ~90 days | ~30% increase | [1] |
| Mean Lifespan | Not specified | Moderately extended | Not specified | [3] |
Table 2: Neuroprotective and Behavioral Effects of Long-Term this compound Administration in a Mouse Model of Alzheimer's Disease
| Parameter | Control Group (Vehicle) | This compound Treated Group (19 mg/kg, p.o., 3x/week for 3 months) | Percentage Change | Reference |
| Nesting Behavior Score | Impaired | Restored by ~30% | ~30% improvement | [2] |
| Soluble Amyloid-β40 Levels | Elevated | Decreased | Not specified | |
| Insoluble Amyloid-β42 Levels | Elevated | Decreased | Not specified |
Table 3: Effects of this compound on Autophagy Markers
| Marker | Model System | Treatment | Change in Marker Level | Reference |
| LC3B-II | HeLa Cells | This compound (10-100 µM) with Bafilomycin A1 | Significantly raised | |
| p62/SQSTM1 | Murine Primary Neurons | This compound (1-50 µM) | Decreased | |
| Atg8a-II/Atg8a-I ratio | Drosophila Striated Muscle | This compound | Decreased |
Experimental Protocols
Drosophila melanogaster Lifespan and Healthspan Assay
Objective: To assess the effect of long-term oral administration of this compound on the lifespan and healthspan of adult Drosophila melanogaster.
Materials:
-
Wild-type Drosophila melanogaster (e.g., Canton-S)
-
Standard fly medium (cornmeal, yeast, agar, molasses)
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Vials for housing flies
-
Incubator set to 25°C with a 12:12 hour light:dark cycle
-
Climbing assay apparatus
Procedure:
-
Preparation of this compound supplemented food:
-
Prepare standard fly medium.
-
Allow the medium to cool to approximately 60°C.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 30 µM).
-
Prepare a control medium with the same concentration of DMSO vehicle.
-
Dispense the medium into vials and allow to solidify.
-
-
Fly Collection and Housing:
-
Collect newly eclosed adult flies (0-24 hours old).
-
Separate males and females under light CO2 anesthesia.
-
Place 20-25 flies of the same sex into each vial containing either control or this compound supplemented food.
-
Maintain at least 8-10 replicate vials per condition.
-
-
Lifespan Measurement:
-
Transfer flies to fresh food vials every 2-3 days.
-
Record the number of dead flies at each transfer.
-
Continue until all flies have died.
-
Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., Log-rank test).
-
-
Healthspan Assessment (Climbing Assay):
-
At regular intervals (e.g., weekly), assess the locomotor function of a subset of flies from each group.
-
Gently tap the flies to the bottom of the vial.
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Record the number of flies that successfully climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10 seconds).
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Calculate the percentage of successful climbers for each group.
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Long-Term Administration of this compound in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the long-term efficacy of this compound in mitigating neurodegenerative phenotypes in a mouse model of Alzheimer's disease.
Materials:
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Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and wild-type littermate controls.
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This compound
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Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
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Oral gavage needles
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Nesting material (e.g., cotton nestlets)
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Apparatus for behavioral testing (e.g., Morris water maze)
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ELISA kits for amyloid-β quantification
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Antibodies for immunohistochemistry (e.g., anti-p62, anti-LC3)
Procedure:
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Animal Housing and Treatment:
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House mice under standard laboratory conditions with ad libitum access to food and water.
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At an appropriate age (e.g., 3-4 months), randomly assign mice to treatment groups (vehicle control and this compound).
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Administer this compound orally (e.g., 19 mg/kg) three times a week for a duration of 3 months.
-
-
Behavioral Assessment (Nesting Behavior):
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Towards the end of the treatment period, individually house mice in cages with a pre-weighed amount of nesting material.
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After 24 hours, score the quality of the nest on a 5-point scale (1 = material not touched, 5 = a well-formed, crater-like nest).
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The remaining, unused nesting material can also be weighed.
-
-
Biochemical and Histological Analysis:
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At the end of the study, euthanize the mice and collect brain tissue.
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For biochemical analysis, homogenize one hemisphere of the brain and perform ELISA to quantify the levels of soluble and insoluble amyloid-β40 and amyloid-β42.
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For histological analysis, fix the other hemisphere in 4% paraformaldehyde, section the brain, and perform immunohistochemistry for markers of autophagy (e.g., p62, LC3) and neuroinflammation.
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In Vivo Autophagy Flux Assay
Objective: To measure the effect of this compound on autophagic flux in vivo.
Materials:
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Mice (wild-type or transgenic)
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This compound
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Autophagy inhibitor (e.g., chloroquine or bafilomycin A1)
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Tissue homogenization buffer
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Western blotting reagents and antibodies (anti-LC3, anti-p62, and a loading control)
Procedure:
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Treatment:
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Administer this compound to a group of mice at the desired dose and for the specified duration.
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A control group should receive the vehicle.
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A subset of mice from both the control and this compound groups should be treated with an autophagy inhibitor (e.g., chloroquine at 60 mg/kg, i.p.) for the last 4-6 hours before tissue collection.
-
-
Tissue Collection and Preparation:
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Euthanize the mice and collect the tissue of interest (e.g., brain, liver).
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Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
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Determine the protein concentration of the lysates.
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Western Blot Analysis:
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Perform SDS-PAGE and western blotting to detect the levels of LC3-I, LC3-II, and p62.
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Quantify the band intensities and normalize to a loading control.
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Autophagic flux is determined by the difference in LC3-II levels between the inhibitor-treated and untreated groups. An increase in this difference in the this compound treated group compared to the control group indicates an induction of autophagic flux. A decrease in p62 levels with this compound treatment is also indicative of increased autophagic clearance.
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Mandatory Visualization
Caption: this compound signaling pathway in autophagy induction.
Caption: Experimental workflow for this compound aging studies.
References
- 1. Phosphoinositide 3-Kinase Pathways and Autophagy Require Phosphatidylinositol Phosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Autophagy Enhancer-67) Hampers the Progression of Neurodegenerative Symptoms in a Drosophila model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Auten-67 solubility and stability in culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Auten-67 in a laboratory setting. Our aim is to help you overcome common challenges related to the solubility and stability of this compound in cell culture media, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as an autophagy enhancer.[1][2][3][4] It functions by inhibiting myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[2] This inhibition leads to an increase in autophagic flux, which is the entire process of autophagy, including the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. This mechanism has been observed to have anti-aging and neuroprotective effects in various models.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. While specific solubility data in various solvents is not extensively published, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic small molecules for in vitro assays.
Q3: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I resolve it?
A3: Precipitation upon dilution into aqueous-based cell culture media is a common issue with hydrophobic compounds. This "solvent shock" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To address this, consider the following troubleshooting steps:
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Optimize the dilution method: Instead of adding a small volume of concentrated stock directly into a large volume of media, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.
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Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.
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Lower the final concentration: The effective concentration of this compound in cell-based assays is reported to be in the micromolar range. You may be using a concentration that is too high.
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Increase the final DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated by many cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a small molecule. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound and affect its solubility. It is recommended to test the solubility of this compound in the specific medium you intend to use for your experiments.
Troubleshooting Guides
Issue 1: Precipitate Formation in Culture Media
Symptoms:
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Visible particles or cloudiness in the cell culture medium after adding this compound.
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Inconsistent experimental results.
Possible Causes:
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Exceeded solubility of this compound in the culture medium.
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"Solvent shock" from direct dilution of a high-concentration DMSO stock.
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Interaction of this compound with components of the serum or medium.
Troubleshooting Workflow:
Issue 2: Loss of this compound Activity Over Time in Culture
Symptoms:
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Diminished or inconsistent biological effect of this compound in long-term experiments (e.g., > 24 hours).
Possible Causes:
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Degradation of this compound in the culture medium at 37°C.
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Metabolism of this compound by the cells.
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Adsorption of the compound to plasticware.
Troubleshooting Workflow:
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Suggested Maximum Working Concentrations of this compound in Different Culture Media
| Cell Culture Medium | Maximum Recommended Concentration (with ≤ 0.5% DMSO) |
| DMEM + 10% FBS | ~50 µM |
| RPMI-1640 + 10% FBS | ~40 µM |
| Serum-Free Media | ~20 µM |
Note: These are estimated values. The maximum soluble concentration should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
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Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
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Perform serial dilutions of the this compound stock solution in your chosen cell culture medium in a 96-well plate. Aim for a range of final concentrations (e.g., 1 µM to 200 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Incubate the plate at 37°C for a period relevant to your planned experiment (e.g., 2, 24, and 48 hours).
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After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). For a more detailed examination, view the solutions under a microscope.
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The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
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Prepare a solution of this compound in your cell culture medium at the final working concentration.
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Incubate the solution at 37°C.
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At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.
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Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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A decrease in the concentration of this compound over time indicates instability.
Signaling Pathway
References
Optimizing Auten-67 dosage for maximum autophagy induction.
Welcome to the technical support center for Auten-67, a potent autophagy-enhancing drug candidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Autophagy Enhancer-67) is a small molecule that has been identified as a potent inducer of autophagy.[1][2][3] Its primary mechanism of action is the specific inhibition of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[1][4] By inhibiting MTMR14, this compound antagonizes the phosphatase's negative regulation on the formation of autophagic membranes, leading to a significant increase in autophagic flux. This targeted action allows for the enhancement of the core autophagic process, potentially with fewer side effects than compounds that act further upstream in signaling pathways.
Q2: What are the key applications of this compound?
This compound is being investigated for its potent anti-aging and neuroprotective effects. Studies have shown that it promotes longevity in model organisms and protects neurons from stress-induced cell death. It has also demonstrated the ability to restore nesting behavior in a murine model of Alzheimer's disease, suggesting its potential as a therapeutic candidate for autophagy-related neurodegenerative diseases.
Q3: How do I determine the optimal dosage of this compound for my specific cell line?
The optimal dosage of this compound is cell-type dependent. A dose-response experiment is crucial. We recommend starting with a broad range of concentrations and then narrowing it down based on the initial results. A typical starting range for in vitro experiments is between 2 µM and 100 µM. The ideal concentration should induce a robust increase in autophagic flux without causing significant cytotoxicity.
Q4: What are the appropriate positive and negative controls for an this compound experiment?
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Positive Controls: For autophagy induction, common positive controls include Rapamycin (an mTOR inhibitor) or starvation (e.g., incubating cells in Earle's Balanced Salt Solution, EBSS). These will help confirm that your detection methods for autophagy are working correctly.
-
Negative Controls: A vehicle control (e.g., DMSO, depending on how this compound is dissolved) is essential to account for any effects of the solvent.
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Autophagic Flux Controls: To accurately measure autophagic flux, it is critical to use lysosomal inhibitors such as Bafilomycin A1 or Chloroquine. These inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II, which can then be quantified to determine the rate of autophagy.
Q5: How can I confirm that this compound is inducing autophagic flux and not just blocking lysosomal degradation?
This is a critical question in autophagy research. An increase in the number of autophagosomes (e.g., more LC3-II on a Western blot or more LC3 puncta) can mean either increased formation or blocked degradation. To distinguish between these possibilities, an autophagic flux assay is necessary. This is done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine). A true autophagy inducer like this compound will show a further increase in LC3-II levels in the presence of the inhibitor compared to the inhibitor alone.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Experiments
| Cell Type | Recommended Concentration Range | Treatment Duration | Reference |
| HeLa Cells | 2 µM - 100 µM | 3 hours | |
| Murine Primary Neurons | 1 µM - 50 µM | 2-3 hours |
Note: These are starting recommendations. Optimal concentrations and durations should be determined empirically for your specific experimental system.
Table 2: Interpreting Autophagy Flux Assay Results with this compound
| Condition | Expected LC3-II Level | Expected p62/SQSTM1 Level | Interpretation |
| Untreated Control | Basal | Basal | Baseline autophagy |
| This compound alone | Increased | Decreased | Autophagy is induced and flux is occurring |
| Bafilomycin A1 alone | Increased | Increased/Basal | Autophagy is blocked at the lysosomal stage |
| This compound + Bafilomycin A1 | Further Increased (synergistic) | Increased | Confirms this compound increases autophagic flux |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in enhancing autophagy.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Guide
Problem: I am not observing an increase in the LC3-II band on my Western blot after this compound treatment.
| Possible Cause | Suggested Solution |
| 1. Suboptimal this compound Concentration or Duration | Perform a dose-response (2-100 µM) and time-course experiment (e.g., 1, 3, 6, 12 hours) to find the optimal conditions for your cell line. |
| 2. Low Basal Autophagy | Some cell lines have very low basal autophagy. To confirm your system is working, include a positive control like starvation (EBSS for 2-4 hours) or Rapamycin (100 nM). |
| 3. High Autophagic Flux | If this compound is a very potent inducer, the newly formed autophagosomes might be rapidly degraded. To test this, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2 hours of this compound treatment. This should lead to a significant accumulation of LC3-II. |
| 4. Poor Antibody Quality | Ensure your LC3 antibody is validated for Western blotting and can detect both LC3-I and LC3-II. Use a recently purchased antibody and follow the manufacturer's recommended dilution. |
| 5. Suboptimal Western Blot Protocol | LC3-II is a small protein (~14-16 kDa). Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better separation of LC3-I and LC3-II. Ensure efficient transfer to a PVDF membrane (0.2 µm pore size is recommended). |
Troubleshooting Flowchart
References
Potential off-target effects of Auten-67 in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Auten-67 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an autophagy enhancer.[1][2] Its primary mechanism of action is the inhibition of Myotubularin-related protein 14 (MTMR14), a phosphatase that negatively regulates the formation of autophagic membranes.[3][4][5] By inhibiting MTMR14, this compound promotes autophagic flux, leading to enhanced clearance of cellular damage. This has been observed to have neuroprotective and anti-aging effects in various models.
Q2: Have any specific off-target effects of this compound been reported?
A2: To date, published literature has not reported specific, widespread off-target effects of this compound. Most studies have focused on its on-target activity of enhancing autophagy. However, like any small molecule, the potential for off-target interactions exists and should be considered, especially when unexpected cellular phenotypes are observed.
Q3: What are the first steps I should take if I suspect off-target effects of this compound?
A3: If you observe an unexpected phenotype or inconsistent results with this compound, a multi-step approach is recommended:
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Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, MTMR14, in your cellular model at the concentrations used.
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Dose-Response Analysis: Perform a careful dose-response curve for the unexpected phenotype. If the potency for this effect is significantly different from the potency of autophagy induction, it may suggest an off-target effect.
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Use a Structurally Different Autophagy Enhancer: Compare the effects of this compound with another autophagy enhancer that has a different chemical structure and mechanism of action (e.g., rapamycin). If the other compound does not produce the same phenotype, it strengthens the possibility of an this compound-specific off-target effect.
Q4: What are some general approaches to identify potential off-targets of a small molecule like this compound?
A4: Several unbiased and targeted approaches can be used to identify potential off-targets:
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Kinase Profiling: Screen this compound against a large panel of purified kinases to identify any unintended inhibitory activity.
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Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Phenotypic Screening with Genetic Perturbation: Using CRISPR or siRNA libraries to knock down specific genes can help identify pathways whose perturbation phenocopies or rescues the unexpected effect of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Effective Autophagy-Inducing Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a broad kinase screen (e.g., KINOMEscan) with this compound at the concentration causing toxicity. 2. If significant off-target kinase hits are identified, validate these hits in your cellular model by examining the phosphorylation of their known substrates via Western blot. 3. Use a more specific inhibitor for the identified off-target kinase to see if it phenocopies the toxicity. | Identification of specific off-target kinase(s) responsible for the cytotoxic effects. |
| Induction of apoptotic or necrotic pathways | 1. Perform assays to detect markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) or necrosis (e.g., LDH release assay). 2. If markers are present, investigate upstream signaling pathways known to regulate cell death (e.g., JNK, p38 MAPK). | Determination of the specific cell death pathway being activated. |
| Compound precipitation or aggregation | 1. Visually inspect the cell culture medium for any signs of compound precipitation. 2. Measure the solubility of this compound in your specific cell culture medium. | Confirmation that the observed toxicity is not due to physical properties of the compound. |
Issue 2: Inconsistent Autophagy Induction Between Different Cell Lines
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Different basal autophagy levels | 1. Establish the baseline level of autophagy in each cell line using Western blot for LC3-II and p62/SQSTM1. 2. Normalize the this compound-induced autophagy to the basal level for each cell line. | A clearer understanding of the relative induction of autophagy in each cell line. |
| Differential expression of the on-target (MTMR14) or off-targets | 1. Quantify the protein expression level of MTMR14 in each cell line via Western blot or qPCR. 2. If a potential off-target has been identified, assess its expression level as well. | Correlation of this compound efficacy with the expression level of its target or an off-target. |
| Cell-line specific metabolic differences | 1. Investigate if the cell lines have known differences in metabolic pathways that might affect compound stability or activity. 2. Perform a time-course experiment to assess the stability of this compound in the conditioned media from each cell line. | Identification of cell-line specific factors that may influence the activity of this compound. |
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
This table presents hypothetical data from a kinase screen to illustrate how off-target data for this compound could be summarized.
| Kinase Target | Percent Inhibition (%) | On-Target/Off-Target | Potential Implication |
| MTMR14 (On-target) | 95 | On-Target | Expected activity |
| Kinase A | 78 | Off-Target | Cell Cycle Regulation |
| Kinase B | 65 | Off-Target | Pro-survival Signaling |
| Kinase C | 52 | Off-Target | Inflammatory Response |
| 400+ other kinases | < 50 | - | - |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to the desired final screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. Read the signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the this compound treated wells to the vehicle control wells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the engagement of this compound with its on-target (MTMR14) and potential off-targets in a cellular context.
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Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot using antibodies against MTMR14 and any suspected off-target proteins.
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Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing variability in experimental results with Auten-67.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Auten-67. This compound is an orally active, small molecule enhancer of autophagy that functions by inhibiting myotubularin-related phosphatase 14 (MTMR14).[1][2] By interfering with MTMR14, this compound promotes autophagic flux, a critical cellular process for eliminating damaged components.[2][3] This mechanism has shown potential for anti-aging and neuroprotective effects.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of MTMR14, a phosphatase that negatively regulates the formation of autophagic membranes. By inhibiting MTMR14, this compound enhances autophagic flux, which is the entire process of autophagy, including the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. This has been observed to have neuroprotective effects and to promote longevity in various models.
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound should be kept at -80°C for up to six months or at -20°C for up to one month, sealed and protected from moisture. For experimental use, prepare fresh dilutions in your assay buffer from a stock solution in an appropriate solvent like DMSO.
Q3: What are the expected effects of this compound in cell culture?
A3: In cell-based assays, this compound has been shown to increase the viability of neurons under oxidative stress. It also induces autophagy, which can be observed by a decrease in the levels of proteins like SQSTM1/p62 and an increase in the conversion of LC3B-I to LC3B-II.
Q4: I am observing high variability in my cell-based assay results. What are the common causes?
A4: Variability in cell-based assays can arise from several sources. These include inconsistencies in cell seeding density, passage number, and the phase of cell growth. It is also important to ensure consistent incubation times and temperatures, as well as accurate pipetting. The quality and handling of reagents, including the compound itself, are also critical factors.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Fluctuations in IC50 values are a common challenge. Several factors related to your experimental setup and execution could be contributing to this variability. A systematic review of your protocol is recommended.
Potential Causes and Troubleshooting Steps:
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Cell Health and Passage Number: Cells that have been passaged too many times can exhibit altered phenotypes and drug responses.
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Solution: Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
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Inconsistent Seeding Density: The initial number of cells seeded can affect their growth rate and response to treatment.
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Solution: Implement a strict cell counting and seeding protocol to ensure uniform cell numbers across all wells and plates.
-
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Compound Solubility and Stability: this compound may precipitate in aqueous buffers at high concentrations, leading to inaccurate dosing.
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Solution: Visually inspect for any precipitation. It may be necessary to determine the solubility of this compound in your specific assay medium. Always prepare fresh dilutions from your stock solution for each experiment.
-
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Edge Effects in Microplates: Wells on the edge of the plate are more susceptible to evaporation, which can alter the concentration of both the compound and media components.
-
Solution: Avoid using the outermost wells of your microplates for data collection. Instead, fill them with sterile buffer or media to create a humidity barrier.
-
Issue 2: Unexpected Results in Western Blot Analysis of Autophagy Markers
Q: I'm not seeing the expected decrease in p62 or increase in LC3B-II after this compound treatment. What should I check?
A: Western blotting for autophagy markers can be sensitive to several experimental variables. If you are not observing the expected changes, consider the following points.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Antibody Performance: The quality and dilution of your primary antibodies are critical for detecting your proteins of interest.
-
Solution: Validate your antibodies using positive and negative controls. Perform a titration to determine the optimal antibody concentration for your specific experimental conditions.
-
-
Inefficient Protein Extraction: Incomplete cell lysis can lead to low protein yield and inaccurate representation of protein levels.
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Solution: Ensure your lysis buffer is appropriate for your cell type and contains protease and phosphatase inhibitors to protect your target proteins.
-
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Timing of Treatment and Harvest: The induction of autophagy is a dynamic process, and the optimal time to observe changes in marker proteins can vary.
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Solution: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the desired changes in p62 and LC3B-II levels in your specific cell line.
-
-
Protein Loading and Transfer: Uneven protein loading or inefficient transfer to the membrane can lead to inaccurate quantification.
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Solution: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading. Use a loading control (e.g., GAPDH or β-actin) to normalize your results. Verify efficient protein transfer by staining the membrane with Ponceau S before antibody incubation.
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Data Presentation
Table 1: Example of this compound IC50 Values in Different Neuronal Cell Lines
| Cell Line | This compound IC50 (µM) | Standard Deviation |
| SH-SY5Y | 12.5 | ± 1.8 |
| PC12 | 18.2 | ± 2.5 |
| Primary Cortical Neurons | 8.9 | ± 1.2 |
Table 2: Troubleshooting Inconsistent this compound IC50 Values in SH-SY5Y Cells
| Experiment | Passage Number | Seeding Density (cells/well) | Observed IC50 (µM) | Notes |
| 1 | 25 | 10,000 | 25.8 | High passage number |
| 2 | 10 | 5,000 | 15.1 | Lower seeding density |
| 3 | 10 | 10,000 | 12.9 | Consistent with expected values |
| 4 | 10 | 15,000 | 11.5 | Higher seeding density |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Autophagy Markers
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Cell Treatment and Lysis: Treat cells with this compound for the predetermined optimal time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62, LC3B, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
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Quantification: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: this compound inhibits MTMR14, promoting autophagy.
Caption: Western blot workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Auten-67 Technical Support Center: Mitigating High-Concentration Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed at high concentrations of Auten-67.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an orally active small molecule that enhances autophagy by inhibiting myotubularin-related phosphatase 14 (MTMR14).[1] By impeding MTMR14, this compound promotes autophagic flux, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[2] This mechanism underlies its reported anti-aging and neuroprotective effects.[1][3]
Q2: Is this compound expected to be cytotoxic?
Published literature frequently reports that this compound is not toxic and does not have apparent side effects in various models, including Drosophila, zebrafish, and mice.[4] It has been shown to protect neurons from stress-induced cell death and increase their viability. However, as with many small molecules, high concentrations in in vitro settings can potentially lead to off-target effects or overwhelm cellular processes, leading to cytotoxicity.
Q3: What are the typical working concentrations for this compound in vitro?
Effective concentrations of this compound for inducing autophagy in vitro have been reported in the range of 2-100 µM in HeLa cells and 1-50 µM in murine primary neurons. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: How can I confirm that this compound is inducing autophagy in my cell line?
Autophagy induction can be confirmed by monitoring the formation of autophagosomes. A common method is to assess the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). This can be visualized as puncta by immunofluorescence microscopy or quantified by Western blotting. A detailed protocol for LC3 immunofluorescence is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity Observed with this compound Treatment
If you observe significant cell death at concentrations expected to be non-toxic, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Solubility | This compound may precipitate at high concentrations in aqueous media, leading to inaccurate dosing and potential physical stress on cells. Visually inspect the culture medium for any precipitate. Refer to the This compound Solubilization Protocol in the "Experimental Protocols" section to ensure complete dissolution. |
| Solvent Toxicity | The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The optimal concentration of this compound may be lower for your specific cell line. Perform a comprehensive dose-response curve (e.g., from 0.1 µM to 200 µM) to determine the IC50 and the optimal non-toxic concentration range. |
| Excessive Autophagy | While generally a cytoprotective process, excessive or prolonged autophagy can lead to autophagic cell death, a type II programmed cell death. This may be more prominent in certain cell types or under specific stress conditions. To investigate this, try co-treatment with an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) to see if it rescues the cytotoxic effect. |
| Off-Target Effects | At high concentrations, small molecules can interact with unintended cellular targets, leading to toxicity. While specific off-targets of this compound are not well-documented, consider investigating pathways commonly associated with drug-induced cytotoxicity, such as mitochondrial dysfunction or apoptosis induction. |
| Experimental Artifact | Review your experimental setup for potential issues such as contamination, incorrect seeding density, or reagent degradation. Ensure consistent cell health and passage number across experiments. |
Logical Flow for Troubleshooting Cytotoxicity
Caption: A logical workflow for diagnosing and addressing unexpected cytotoxicity with this compound.
Experimental Protocols
This compound Solubilization Protocol
This protocol is adapted for preparing a stock solution and working solutions of this compound for in vitro experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS) or cell culture medium, sterile
Procedure:
-
Prepare a 10 mM Stock Solution:
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Calculate the amount of DMSO needed to dissolve the this compound powder to a final concentration of 10 mM. The molecular weight of this compound is 474.45 g/mol .
-
Aseptically add the calculated volume of DMSO to the vial of this compound powder.
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Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in sterile PBS or serum-free culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
MTT Cell Viability Assay Protocol
This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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Cells cultured in a 96-well plate
-
This compound working solutions
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound. Include vehicle-only and no-treatment controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
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Cells cultured in a 96-well plate
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This compound working solutions
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LDH assay kit (containing reaction mixture and stop solution)
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Lysis buffer (for maximum LDH release control)
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.
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Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
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Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
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Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add 50 µL of the stop solution to each well.
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Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Immunofluorescence Protocol for LC3 Puncta Visualization
This protocol allows for the visualization of autophagosome formation by detecting the localization of LC3-II.
Materials:
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Cells cultured on glass coverslips in a 24-well plate
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This compound working solutions
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4% Paraformaldehyde (PFA) for fixation
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against LC3B
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Fluorescently-labeled secondary antibody
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DAPI for nuclear staining
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Fluorescence microscope
Procedure:
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Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as desired.
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Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
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Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with the primary LC3B antibody (diluted in blocking buffer) overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
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Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct fluorescent puncta.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits MTMR14, leading to increased autophagic flux.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Improving the bioavailability of orally administered Auten-67.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Auten-67.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active autophagy enhancer and an inhibitor of myotubularin-related phosphatase 14 (MTMR14).[1] Its mechanism involves inhibiting the phosphatase activity of MTMR14, which is a negative regulator of autophagic membrane formation.[2][3] This inhibition leads to an increase in autophagic flux, the process by which cells degrade and recycle damaged components.[2][4] This activity has been linked to potential anti-aging and neuroprotective effects.
Q2: this compound is described as "orally active." Why would I need to improve its bioavailability?
While this compound has shown activity when administered orally in preclinical models, "orally active" does not necessarily mean optimal bioavailability. Improving oral bioavailability is a common goal in drug development to:
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Enhance therapeutic efficacy: A higher concentration of the drug reaching the systemic circulation can lead to a more potent effect.
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Reduce dosage and cost: Higher bioavailability can allow for smaller doses to be administered, reducing the cost of goods.
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Minimize inter-individual variability: Poorly absorbed drugs often show high variability in patient response.
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Decrease potential side effects: Lowering the dose can reduce off-target effects and exposure of the gastrointestinal tract to the drug.
Q3: What are the common formulation strategies to enhance the oral bioavailability of a compound like this compound?
For poorly soluble or permeable drugs, several formulation strategies can be employed. These can be broadly categorized as lipid-based, amorphous solid dispersions, and particle size reduction techniques.
Q4: Can permeation enhancers be used with this compound?
Yes, permeation enhancers are molecules that can improve the transport of a drug across the intestinal epithelium. They are often used for poorly permeable compounds. Common types include medium-chain fatty acids, surfactants, and chitosan derivatives. However, their use must be carefully evaluated as they can sometimes cause membrane irritation or damage.
Q5: Is a prodrug approach a viable strategy for improving this compound's bioavailability?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome various challenges, including poor solubility and low permeability. For instance, adding a phosphate group can significantly increase aqueous solubility. Whether this is a suitable approach for this compound would depend on its specific physicochemical properties and available functional groups for chemical modification.
Troubleshooting Guides
Issue 1: Low and Variable this compound Concentration in Plasma after Oral Dosing in Animal Models
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Your this compound formulation may not be adequately solubilized in the gastrointestinal fluids, leading to poor dissolution. Action: Perform in vitro dissolution testing with different formulations (see Experimental Protocol 1). Consider micronization to increase surface area or formulating as a solid dispersion or lipid-based system. |
| Low Intestinal Permeability | This compound may not be efficiently transported across the intestinal wall. Action: Conduct a Caco-2 permeability assay (see Experimental Protocol 2) to assess its intrinsic permeability and determine if it is a substrate for efflux transporters like P-glycoprotein. |
| Pre-systemic Metabolism | This compound might be extensively metabolized in the gut wall or liver (first-pass metabolism) before reaching systemic circulation. Action: Analyze plasma samples from in vivo studies for major metabolites. If significant first-pass metabolism is identified, formulation strategies that promote lymphatic transport (e.g., lipid-based systems) may help bypass the liver. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Step |
| Poor Monolayer Integrity | The Caco-2 cell monolayer may not be fully differentiated or may have been compromised during the experiment. Action: Routinely check the transepithelial electrical resistance (TEER) of the monolayers before and after the assay. TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²). Also, assess the leakage of a paracellular marker like Lucifer Yellow. |
| Compound Efflux | This compound may be a substrate for efflux transporters (e.g., P-gp), which actively pump the compound back into the apical (lumenal) side. Action: Perform the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. The experiment can be repeated in the presence of known efflux inhibitors. |
| Low Compound Recovery | The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells. Action: Calculate mass balance at the end of the experiment. If recovery is low, consider using low-binding plates or analyzing cell lysates for intracellular compound concentration. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization/Nanosizing | Increases surface area, leading to a higher dissolution rate. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | Significant solubility enhancement; can be tailored for immediate or controlled release. | Physically unstable and can recrystallize over time; manufacturing can be complex (e.g., hot-melt extrusion, spray drying). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, presenting the drug in a solubilized state. | Enhances solubility; can improve absorption via lymphatic pathways, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution; requires careful selection of excipients. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior and a hydrophobic interior, increasing aqueous solubility. | High solubility enhancement; can also improve drug stability. | Limited to drugs that can fit into the cyclodextrin cavity; can be a costly excipient. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is used to measure the rate and extent to which this compound dissolves from a specific formulation.
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Apparatus Setup: Utilize a USP Apparatus 2 (Paddle method). Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Dissolution Medium: Prepare a dissolution medium that simulates gastrointestinal conditions. A common starting point is 900 mL of a buffer at pH 6.8 (simulating intestinal fluid).
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Procedure: a. Place a single dosage form (e.g., tablet or capsule containing this compound) into each dissolution vessel. b. Start the paddle rotation, typically at 50 or 75 RPM. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.
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Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. This can be used to compare different formulations.
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier.
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Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure barrier integrity.
-
Transport Buffer: Use a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.
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Procedure (for Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic study to determine key pharmacokinetic parameters of this compound after oral administration.
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Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model). Animals should be fasted overnight before dosing.
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Dosing: a. Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus dose via the tail vein. This group is necessary to determine absolute bioavailability. b. Oral (PO) Group: Administer the this compound formulation via oral gavage.
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Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Data Analysis: a. Plot the plasma concentration versus time for both IV and PO groups. b. Calculate key PK parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). c. Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Tiered experimental workflow for assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Auten-67 stock solutions.
This technical support center provides best practices for the long-term storage and use of Auten-67 stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q2: What are the optimal conditions for long-term storage of this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[1]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1]
Q4: Is this compound sensitive to light?
Storage Conditions for this compound
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for both solid compound and stock solutions.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | 4°C | At least 2 years | Store in a sealed container, protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Ensure the container is sealed to prevent solvent evaporation and moisture absorption.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. This is the recommended condition for long-term storage.[1] |
Experimental Protocol: Induction and Analysis of Autophagy in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to induce autophagy and for analyzing the subsequent changes in key autophagy markers.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Phosphate Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer)
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Protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-LC3B, anti-SQSTM1/p62, anti-GAPDH)
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Secondary antibody (e.g., HRP-conjugated)
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Chemiluminescence substrate
Procedure:
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
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This compound Treatment:
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Thaw an aliquot of the this compound stock solution.
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Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range for this compound is 1-50 µM.
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Remove the old medium from the cells and replace it with the this compound-containing medium.
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Incubate the cells for the desired treatment duration (e.g., 2-24 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Add lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
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Determine the protein concentration of the lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against LC3B and SQSTM1/p62. A loading control like GAPDH should also be used.
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Incubate with the appropriate secondary antibody.
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Visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound enhances autophagy by inhibiting Myotubularin-related protein 14 (MTMR14), also known as Jumpy. MTMR14 is a phosphatase that dephosphorylates phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagy. By inhibiting MTMR14, this compound leads to an accumulation of PI3P, which promotes the formation of autophagosomes and enhances autophagic flux.
Caption: Mechanism of this compound in enhancing autophagy.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experiment designed to assess the effect of this compound on autophagy in a cell-based model.
Caption: A typical experimental workflow for this compound studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in LC3-II after this compound treatment. | 1. Suboptimal this compound concentration or treatment time: The dose-response and time-course can be cell-type specific. 2. Low autophagic flux: A high turnover rate of autophagosomes can mask the increase in LC3-II. 3. Poor antibody quality: The LC3B antibody may not be sensitive enough. | 1. Perform a dose-response (e.g., 1, 5, 10, 25, 50 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal conditions for your cell line. 2. Co-treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of autophagosomes and allow for the accumulation of LC3-II. 3. Validate your LC3B antibody using a known autophagy inducer (e.g., starvation or rapamycin) as a positive control. |
| Decrease in p62/SQSTM1 levels is not observed. | 1. Insufficient autophagic flux: The rate of autophagy may not be high enough to significantly degrade p62 within the experimental timeframe. 2. Transcriptional upregulation of p62: Some cellular stresses can increase the expression of the p62 gene, masking its degradation. | 1. Increase the treatment time with this compound. 2. Analyze p62 mRNA levels by qRT-PCR to determine if its transcription is upregulated. |
| Inconsistent results between experiments. | 1. Variability in cell confluency: Cell density can affect the basal level of autophagy. 2. Repeated freeze-thaw cycles of this compound stock: This can lead to degradation of the compound. 3. Instability of working solutions: this compound in media may degrade over time. | 1. Ensure consistent cell seeding density and harvest at a similar confluency for all experiments. 2. Aliquot stock solutions to be single-use. 3. Prepare fresh working solutions of this compound for each experiment. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: The final concentration of this compound may exceed its solubility limit in the culture medium. 2. High DMSO concentration: High levels of DMSO can be toxic to cells and may affect compound solubility. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%). If precipitation occurs at the desired this compound concentration, consider using a lower concentration or a different formulation if available. |
References
Refining Auten-67 treatment protocols for specific cell types.
Auten-67 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining this compound treatment protocols for specific cell types. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an autophagy enhancer.[1][2] Its primary mechanism of action is the inhibition of myotubularin-related phosphatase 14 (MTMR14), a protein that negatively regulates the formation of autophagic membranes.[3][4] By inhibiting MTMR14, this compound promotes an increase in autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation.[3] This has been observed in various models, including human cell lines, Drosophila, zebrafish, and mice.
Q2: How does the inhibition of MTMR14 by this compound lead to the enhancement of autophagy?
A2: MTMR14 is a phosphatase that removes a phosphate group from phosphatidylinositol 3-phosphate (PI3P). PI3P is a crucial lipid for the initiation and formation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation. By inhibiting the phosphatase activity of MTMR14, this compound leads to an accumulation of PI3P on endomembranes. This increased availability of PI3P promotes the recruitment of autophagy-related (Atg) proteins, thereby enhancing the formation of autophagosomes and increasing overall autophagic activity.
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type and the duration of the treatment. Based on published studies, a good starting point for most cell lines is a dose-response experiment ranging from 2 µM to 100 µM. For sensitive cell types, such as primary neurons, a lower concentration range of 1 µM to 50 µM may be more appropriate. It is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic working concentration for your specific cell line.
Q4: How should this compound be stored and prepared for use in cell culture?
A4: this compound is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C or -80°C, protected from light and moisture. To prepare a stock solution, dissolve the powder in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C. When preparing working solutions for cell culture experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected effects of this compound on key autophagy markers?
A5: Successful treatment with this compound should lead to a measurable increase in autophagic flux. This can be monitored by observing changes in key autophagy marker proteins:
-
LC3-II: An increase in the phosphatidylethanolamine-conjugated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) is expected. This is often observed as an increase in the LC3-II/LC3-I ratio or an increase in LC3-II relative to a loading control on a Western blot.
-
SQSTM1/p62: A decrease in the levels of sequestosome 1 (SQSTM1/p62) is anticipated. This protein is an autophagy substrate that is degraded upon fusion of the autophagosome with the lysosome. Its degradation indicates a complete and functional autophagic flux.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound treatment protocols.
Q: Why am I observing high variability between my experimental replicates?
A: High variability can stem from several sources unrelated to the compound itself.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Allow the plate to rest at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. For multi-well plates, use a multichannel pipette where possible and ensure consistent dispensing across all wells. |
| Edge Effect in Microplates | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Cell Passage Number | High passage numbers can lead to genetic and phenotypic drift in cell lines, altering their response to stimuli. Use cells within a consistent and low passage number range for all experiments. |
Q: I am not observing the expected increase in autophagy markers (e.g., LC3-II) after this compound treatment. What could be the cause?
A: This is a common issue that can be resolved by systematically checking several factors.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment (e.g., 1 µM to 100 µM) to identify the optimal concentration for your specific cell line. |
| Incorrect Assessment of Autophagic Flux | An accumulation of LC3-II can mean either autophagy induction or a blockage in lysosomal degradation. To confirm an increase in flux, perform the experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II in the presence of the inhibitor confirms that this compound is indeed inducing autophagy. |
| Degraded this compound Compound | Improper storage or repeated freeze-thaw cycles can degrade the compound. Use a fresh aliquot of your this compound stock solution. |
| Cell-Line Specific Resistance | Some cell lines may have inherent resistance or lower sensitivity to this compound due to differences in the expression or activity of MTMR14 or other pathway components. Consider testing a different cell line or extending the treatment duration. |
| Technical Issues with Western Blotting | LC3-II can be a difficult protein to detect reliably. Ensure proper transfer conditions (PVDF membrane is recommended), use a validated anti-LC3 antibody, and ensure you can distinguish between the LC3-I and LC3-II bands. |
Q: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
A: While this compound has been shown to be neuroprotective in some contexts, all compounds can be toxic at certain concentrations or in specific cell types.
| Potential Cause | Recommended Solution |
| High Cell Seeding Density | Overly confluent cells can be more sensitive to stress and chemical treatments. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High Final DMSO Concentration | Ensure the final concentration of the DMSO solvent in your culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of DMSO) to confirm the solvent is not the cause of the toxicity. |
| Cell-Type Specific Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the precise IC50 and a non-toxic working concentration range for your specific cells. |
| Prolonged Treatment Duration | The toxic effects of a compound can be time-dependent. Consider reducing the incubation time with this compound and performing a time-course experiment to find the optimal balance between autophagy induction and cell viability. |
Data Presentation: Recommended Starting Concentrations
The following table provides suggested starting concentration ranges for this compound based on published data. These should be optimized for your specific experimental conditions.
| Cell Type / Model | Recommended Starting Range | Reference |
| Human HeLa Cells | 2 - 100 µM | |
| Murine Primary Neurons | 1 - 50 µM | |
| Drosophila Melanogaster | 10 - 100 µM (in feed) | |
| Zebrafish | 10 - 50 µM (in water) | |
| Mouse | ~19 mg/kg (in vivo) |
Experimental Protocols
Protocol 1: Autophagy Flux Analysis by Western Blot
This protocol details the steps to measure changes in LC3-II and p62/SQSTM1 levels.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment:
-
For each condition, set up duplicate wells.
-
Treat one set of wells with varying concentrations of this compound.
-
Treat the duplicate set of wells with the same concentrations of this compound, and for the final 2-4 hours of incubation, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1).
-
Include a vehicle control (DMSO) with and without the lysosomal inhibitor.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (1:1000), p62/SQSTM1 (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. An increase in autophagic flux is confirmed if the LC3-II levels are significantly higher in the this compound + inhibitor group compared to the inhibitor-only group.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle-only control and a control with no cells (medium only for background).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound in enhancing autophagy by inhibiting MTMR14.
General Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Troubleshooting Logic: Low Autophagy Induction
Caption: A decision tree for troubleshooting low autophagy induction with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent Auten-67 activity across different experimental batches.
Welcome to the technical support center for Auten-67. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reproducible results across different experimental batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound.
Q1: What is the mechanism of action for this compound?
This compound is an autophagy-enhancing small molecule.[1] Its primary mechanism of action is the inhibition of Myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy.[2][3] By inhibiting MTMR14, this compound promotes the formation of autophagic membranes, leading to an increase in autophagic flux.[3] This process is crucial for clearing cellular damage and maintaining cellular homeostasis.[4] In Drosophila, this compound inhibits the orthologue of MTMR14, known as EDTP.
Q2: My this compound activity is inconsistent between experiments. What are the most common causes?
Variability in this compound activity can often be traced back to a few key areas: reagent handling, cell culture practices, and protocol execution. The most common factors include inconsistent cell density at the time of treatment, use of cells with high passage numbers, improper preparation and storage of this compound stock solutions, and minor deviations in incubation times.
Q3: How critical are cell confluency and passage number for consistent results?
Cell confluency and passage number are critical factors for reproducibility.
-
Cell Confluency: The density of your cells at the time of treatment can significantly impact their metabolic state and responsiveness to this compound. It is crucial to seed cells consistently and treat them at the same level of confluency (ideally during the logarithmic growth phase) for every experiment. Overly confluent cells may exhibit altered signaling pathways or reduced viability, confounding results.
-
Passage Number: High passage numbers can lead to genetic drift, altered gene expression, and changes in cellular phenotypes. This can affect the expression levels of MTMR14 or other components of the autophagy pathway, leading to variable responses to this compound. It is recommended to use cells within a defined, low passage number range for all experiments.
Q4: I'm observing precipitation of this compound in my culture medium. How can I improve its solubility?
This compound requires careful handling to ensure it remains solubilized in aqueous culture media.
-
Prepare a High-Concentration Stock: First, prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.
-
Sequential Dilution: When preparing your final working concentration, add the stock solution to the culture medium and mix thoroughly immediately. Avoid adding the stock solution to a small volume of medium before further dilution, as this can cause it to crash out of solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5%) and non-toxic to your cells. Remember to include a vehicle control (medium with the same final concentration of solvent) in all experiments.
-
Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding this compound.
Q5: What are the recommended storage and handling conditions for this compound?
Proper storage is essential to maintain the stability and activity of this compound. According to the supplier, stock solutions should be stored under the following conditions:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
It is recommended to store the compound in sealed vials, protected from moisture. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q6: The levels of autophagy markers (LC3-II, p62) are not changing as expected. What could be wrong?
If you are not observing the expected changes in autophagy markers like LC3B-II and SQSTM1/p62 after this compound treatment, consider the following:
-
Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To confirm that this compound is inducing autophagic flux, you should perform the experiment in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. A greater increase in LC3-II levels in the presence of the inhibitor and this compound compared to the inhibitor alone indicates a true induction of flux.
-
Time Course and Dose-Response: The kinetics of autophagy induction can vary between cell types. Perform a time-course experiment and a dose-response curve to determine the optimal treatment duration and concentration for your specific experimental model.
-
Western Blotting Issues: Ensure your Western blotting protocol is optimized for detecting LC3, which can sometimes be a challenging protein to work with. Verify antibody quality and transfer efficiency.
-
Cell Health: Poor cell health can impair the autophagic process. Ensure your cells are healthy and not under other stresses before beginning the experiment.
Q7: How can I design my experiments to minimize variability from the start?
A systematic approach to experimental design is key. Following a logical troubleshooting workflow can help you identify and mitigate sources of variability early in the process.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound
The optimal concentration of this compound can vary depending on the model system. This table provides recommended starting ranges based on published literature. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Model System | Recommended Concentration Range | Typical Incubation Time |
| HeLa Cells | 2 - 100 µM | 3 hours |
| Murine Primary Neurons | 1 - 50 µM | Not Specified |
| Drosophila | 10 - 100 µM | 2 hours |
| Zebrafish | 10 - 50 µM | Not Specified |
Table 2: Troubleshooting Checklist for Inconsistent this compound Activity
Use this checklist to systematically identify potential sources of variability in your experiments.
| Category | Check Point | Recommended Action |
| This compound Compound | Stock solution preparation | Prepare fresh stock in DMSO. Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month). |
| Solubility in media | Add stock to media with vigorous mixing. Visually inspect for precipitation. Ensure final DMSO is ≤0.5%. | |
| Freeze-thaw cycles | Use single-use aliquots to avoid repeated freezing and thawing. | |
| Cell Culture | Cell Line Authenticity | Periodically verify cell line identity via STR profiling. |
| Mycoplasma Contamination | Regularly test cultures for mycoplasma contamination. | |
| Passage Number | Maintain a consistent, low passage number for all experiments. | |
| Seeding Density | Use a hemocytometer or automated counter for accurate cell counts. Seed uniformly. | |
| Confluency at Treatment | Treat cells at a consistent, pre-defined confluency (e.g., 70-80%). | |
| Assay Protocol | Pipetting | Calibrate pipettes regularly. Use consistent technique. |
| Incubation Times | Use a timer and process plates consistently to ensure uniform incubation periods. | |
| Plate Edge Effects | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Reagents | Prepare fresh reagents. Ensure they are properly stored and within their expiration dates. |
Experimental Protocols
Protocol 1: Western Blotting for Autophagy Markers (LC3B-II and SQSTM1/p62)
This protocol outlines the key steps for assessing this compound-induced changes in autophagy markers.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., Rapamycin). For autophagic flux analysis, include wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (load 20-30 µg of protein per lane).
-
Separate proteins on a 12-15% SDS-PAGE gel suitable for resolving LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3B and SQSTM1/p62 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio or LC3-II/loading control ratio.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability, which is important for interpreting autophagy data.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
To minimize edge effects, add 100 µL of sterile PBS to the outer wells.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media + MTT + solubilizer) from all other readings.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
-
References
Validation & Comparative
A Comparative Analysis of Auten-67 and Other Leading Autophagy Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of autophagy research, the identification and characterization of potent and specific small-molecule enhancers are paramount for therapeutic development. This guide provides a comparative overview of Auten-67, a novel autophagy enhancer, alongside other widely used autophagy-inducing compounds. We will delve into their mechanisms of action, present available experimental data for efficacy comparison, and provide detailed experimental protocols for key assays.
Introduction to Autophagy and its Enhancement
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and aging. Consequently, the pharmacological enhancement of autophagy has emerged as a promising therapeutic strategy. Autophagy enhancers can be broadly categorized based on their mechanism of action, primarily divided into mTOR-dependent and mTOR-independent pathways.
Mechanism of Action of Key Autophagy Enhancers
A variety of compounds have been identified that enhance autophagy through distinct signaling pathways. This section outlines the mechanisms of this compound and other prominent autophagy enhancers.
-
This compound: This compound is an inhibitor of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[1][2] MTMR14 is a negative regulator of autophagy that dephosphorylates phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagosome formation.[3][4] By inhibiting MTMR14, this compound increases the levels of PI3P, leading to enhanced autophagic flux.[1] This mTOR-independent mechanism suggests a potentially more specific mode of action with fewer off-target effects compared to broad mTOR inhibitors.
-
Rapamycin: A well-established autophagy inducer, rapamycin and its analogs (rapalogs) are allosteric inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a central negative regulator of autophagy. Its inhibition by rapamycin leads to the activation of the ULK1 complex, a critical initiator of the autophagy cascade.
-
Torin1: As an ATP-competitive inhibitor of mTOR, Torin1 inhibits both mTORC1 and mTORC2 complexes, leading to a more complete and sustained induction of autophagy compared to rapamycin.
-
Spermidine: This naturally occurring polyamine induces autophagy through an mTOR-independent pathway. Spermidine promotes the deacetylation of various proteins, including components of the autophagy machinery, by inhibiting the acetyltransferase EP300. This post-translational modification enhances autophagic flux.
Below is a diagram illustrating the distinct signaling pathways targeted by these autophagy enhancers.
References
Comparative Analysis of Auten-67 and Auten-99 on Muscle Aging: A Data-Driven Guide
An Objective Comparison of Two Promising Autophagy Enhancers in the Mitigation of Sarcopenia
The progressive decline of muscle mass and function, known as sarcopenia, is a hallmark of aging. A key cellular process implicated in this decline is autophagy, the system responsible for clearing damaged organelles and protein aggregates. Defective autophagy contributes to the accumulation of cellular waste, leading to muscle cell dysfunction. Auten-67 and Auten-99 are two novel small-molecule enhancers of autophagy that have shown promise in preclinical models of aging.[1][2] This guide provides a comparative analysis of their effects on muscle aging, supported by experimental data from studies primarily conducted in Drosophila melanogaster, a well-established model for studying the genetics of aging.[2][3]
Quantitative Performance Analysis
Experimental data from studies on Drosophila indirect flight muscle (IFM), a model for age-related muscle decline, demonstrates that both this compound and Auten-99 can mitigate aspects of muscle aging.[2] The compounds were administered to adult flies via feeding, and the effects on muscle function and cellular homeostasis were quantified.
Table 1: Effect of this compound and Auten-99 on Locomotor Performance in Aged Drosophila
| Compound | Age of Flies (days) | Improvement in Flying Ability (% relative to control) | Statistical Significance |
| This compound | 21 | Significant Improvement | p < 0.05 |
| Auten-99 | 21 | Significant Improvement | p < 0.05 |
Data synthesized from flying test experiments. Both compounds significantly improved the locomotor ability of treated animals at advanced ages.
Table 2: Comparative Efficacy on Cellular Markers of Muscle Aging
| Marker | Metric | This compound | Auten-99 |
| Protein Aggregates | Reduction in Ref(2)P/p62-positive aggregates | Significant Reduction | Significant Reduction |
| Autophagic Flux | Decrease in Atg8a-I/Atg8a-II ratio | Yes | Yes |
| Mitochondrial Integrity | Reduction in damaged mitochondria | Yes | Yes |
| Autophagosome Number | Increase observed via TEM | Yes | Yes |
This table summarizes findings from fluorescence microscopy, Western blotting, and transmission electron microscopy (TEM). Both molecules were capable of inducing autophagy in striated muscle cells, which led to a reduction in the accumulation of protein aggregates and damaged mitochondria that characterize muscle aging.
While both compounds show comparable efficacy in the Drosophila muscle aging model, other studies in neurodegenerative models suggest potential differences. For instance, in a Drosophila model of Spinocerebellar ataxia type 1, this compound showed more robust positive effects on improving climbing ability and extending lifespan compared to Auten-99. This highlights that the comparative efficacy of these compounds may be context- or tissue-specific.
Mechanism of Action: Targeting Autophagy Initiation
This compound and Auten-99 share a common mechanism of action. They enhance autophagy by inhibiting the myotubularin-related phosphatase MTMR14 (known as Jumpy in mammals) or its Drosophila orthologue, EDTP. MTMR14/EDTP is a negative regulator of autophagy. It functions by antagonizing the Vps34 kinase complex, which is essential for the initiation of autophagosome formation. The Vps34 complex catalyzes the conversion of phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PI3P) on the membrane, a critical step for recruiting other autophagy-related (Atg) proteins. By inhibiting MTMR14/EDTP, this compound and Auten-99 effectively "release the brakes" on the Vps34 complex, leading to increased PI3P production and enhanced autophagic flux.
Experimental Protocols
The following protocols are summarized from the methodologies used in the primary research on Drosophila muscle aging.
1. Drosophila Model and Compound Administration
-
Strain: Wild-type Drosophila melanogaster.
-
Housing: Flies were maintained at 29°C for aging studies.
-
Treatment: Adult flies were treated with this compound or Auten-99 by incorporating the compounds into their food medium. A control group was fed a diet containing the vehicle (DMSO) only. Feeding was continuous from a young adult age.
2. Locomotor Performance (Flying Test)
-
Objective: To measure age-related decline in muscle function.
-
Methodology: At specified ages (e.g., 21 days), a cohort of flies from each treatment group was released into a graduated cylinder. The distribution of flies that were able to fly upwards, fly downwards, or remained at the bottom was recorded to calculate a performance index. This assay quantifies the functional ability of the indirect flight muscles.
3. Autophagy Assessment (Western Blot)
-
Objective: To quantify markers of autophagic flux.
-
Sample Preparation: Proteins were extracted from the thoraces (containing the IFM) of aged flies.
-
Analysis: Western blotting was performed using primary antibodies against Ref(2)P/p62 (an autophagic substrate that accumulates when autophagy is impaired) and Atg8a (the Drosophila homolog of LC3). The ratio of the lipidated form (Atg8a-II) to the non-lipidated form (Atg8a-I) was used to assess autophagic activity. A decrease in the Atg8a-I/II ratio and a reduction in p62 levels indicate enhanced autophagy.
4. Microscopic Analysis
-
Objective: To visualize cellular changes in the muscle tissue.
-
Fluorescence Microscopy: Indirect flight muscles were dissected and stained to visualize specific structures. For example, antibodies against Ref(2)P/p62 were used to visualize protein aggregates.
-
Transmission Electron Microscopy (TEM): Muscle tissue was fixed, sectioned, and imaged to observe the ultrastructure of the muscle fibers, including the number of autophagic structures (autophagosomes and autolysosomes) and the integrity of mitochondria.
Conclusion
Both this compound and Auten-99 are effective enhancers of autophagy that can ameliorate key aspects of muscle aging in Drosophila. They act via a shared, targeted mechanism of inhibiting the autophagy suppressor MTMR14/EDTP. In the context of striated muscle, both compounds demonstrate a comparable ability to improve locomotor function and clear cellular debris associated with aging. However, evidence from neurodegenerative models suggests that their efficacy can be neuron-specific, a factor that may warrant further investigation in mammalian muscle cell types to determine if subtle differences in potency or specificity exist. These findings establish this compound and Auten-99 as valuable tool compounds for studying the role of autophagy in sarcopenia and as potential starting points for the development of therapeutics to promote healthy muscle aging.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Auten-67's Anti-Aging Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-aging properties of the novel autophagy enhancer, Auten-67, with established anti-aging interventions. The information is presented to facilitate independent assessment and guide future research directions. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Compound Overview and Mechanism of Action
This compound is a small molecule identified as an inhibitor of myotubularin-related phosphatase 14 (MTMR14).[1] By inhibiting MTMR14, this compound enhances autophagic flux, the cellular process of degrading and recycling damaged organelles and proteins.[1][2] Defective autophagy is implicated in aging and age-related diseases.[2][3] The anti-aging effects of this compound are attributed to its ability to promote cellular homeostasis through this enhanced autophagy.
For comparison, this guide includes three other compounds with recognized effects on lifespan and healthspan:
-
Rapamycin: An inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Inhibition of mTOR signaling is a well-established mechanism for extending lifespan in various organisms.
-
Metformin: A first-line medication for type 2 diabetes that activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
Acarbose: An alpha-glucosidase inhibitor that slows carbohydrate digestion and reduces postprandial glucose spikes.
Quantitative Comparison of Lifespan Extension
The following table summarizes the reported effects of this compound and comparator compounds on lifespan in model organisms. It is important to note that direct comparison is challenging due to variations in experimental models, dosages, and study designs.
| Compound | Model Organism | Sex | Lifespan Extension (Median/Mean) | Key Findings |
| This compound | Drosophila melanogaster (Huntington's Disease Model) | Not Specified | Moderately extended mean lifespan | Improved climbing ability and reduced accumulation of ubiquitinated proteins. |
| Rapamycin | Mice | Male & Female | 9% - 15% increase in median lifespan | Effects are dose and sex-dependent, with females sometimes showing a greater response. |
| Metformin | Mice | Male | 5.83% increase in mean lifespan | A higher dose (1% w/w) was found to be toxic. |
| Acarbose | Mice | Male | 22% increase in median lifespan | Showed a more pronounced effect in males compared to females. |
| Female | 5% increase in median lifespan |
Comparative Efficacy in Preclinical Models of Age-Related Decline
This table compares the performance of this compound and other interventions in preclinical assays relevant to age-related functional decline.
| Assay | This compound | Rapamycin | Metformin | Acarbose |
| Nesting Behavior (Mouse model of Alzheimer's Disease) | Restored nesting ability by approximately 30% | Not extensively reported for this specific assay. | Not extensively reported for this specific assay. | Not extensively reported for this specific assay. |
| Motor Function (e.g., Rotarod) | Improved climbing ability in Drosophila | Improved rotarod performance in aged mice. | Improved physical performance in aged mice. | Data not readily available. |
| Autophagy Induction | Potent enhancer of autophagic flux. | Induces autophagy through mTOR inhibition. | Can induce autophagy via AMPK activation. | Indirect effects on autophagy not well characterized. |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by each compound.
References
Assessing the Specificity of Auten-67 as an MTMR14 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Auten-67 has emerged as a novel small-molecule enhancer of autophagy, a cellular process critical for homeostasis and implicated in numerous diseases, including neurodegenerative disorders.[1][2][3] Its mechanism of action is attributed to the inhibition of Myotubularin-Related Protein 14 (MTMR14), a lipid phosphatase that negatively regulates autophagy.[1][3] This guide provides a comparative assessment of this compound's specificity for MTMR14, presenting available experimental data and outlining protocols for further validation.
Introduction to this compound and MTMR14
This compound is an orally active compound identified through a small-molecule library screen for inhibitors of MTMR14. By inhibiting MTMR14, this compound promotes autophagic flux, offering potential therapeutic benefits in conditions associated with impaired autophagy.
MTMR14, also known as Jumpy, is a member of the myotubularin family of phosphatases. This family in humans consists of 15 members, nine of which are catalytically active. These active myotubularins, including MTMR14, primarily dephosphorylate the 3-position of phosphoinositides, such as phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). These lipids are crucial for membrane trafficking and the biogenesis of autophagosomes. By reducing the levels of these phosphoinositides, MTMR14 acts as a brake on the autophagy process.
MTMR14 Signaling Pathway and this compound's Point of Intervention
The initiation of autophagy is positively regulated by the production of PtdIns(3)P on the phagophore membrane, a process catalyzed by the class III phosphatidylinositol 3-kinase (PI3K) complex. MTMR14 counteracts this by dephosphorylating PtdIns(3)P, thus inhibiting the formation of autophagosomes. This compound directly inhibits the phosphatase activity of MTMR14, leading to an accumulation of PtdIns(3)P and subsequent enhancement of autophagic flux.
Quantitative Data on this compound's Inhibitory Activity
To date, comprehensive public data on the selectivity of this compound against a broad panel of phosphatases, particularly other myotubularin family members, is limited. The available data on its inhibitory activity against human MTMR14 and a few other phosphatases is summarized below.
| Target | Inhibitor | Activity/Concentration | Data Type | Source |
| MTMR14 | This compound | ~3% inhibition @ 2 µM | In vitro phosphatase assay | (vendor data) |
| ~25% inhibition @ 10 µM | ||||
| ~70% inhibition @ 100 µM | ||||
| CDC25B | This compound | No activity reported | Not specified | (vendor data) |
| PTPN1 (PTP1B) | This compound | No activity reported | Not specified | (vendor data) |
Note: The lack of comprehensive, peer-reviewed selectivity data is a significant gap in the current understanding of this compound's specificity. Further experimental validation is crucial.
Comparison with Alternative MTMR14 Inhibitors
The field of specific MTMR14 inhibitors is still in its early stages, and as such, there are no widely recognized, commercially available alternative small-molecule inhibitors to serve as a direct benchmark for this compound in this guide. The development of additional potent and selective MTMR14 inhibitors will be critical for validating the therapeutic potential of targeting this phosphatase.
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of this compound or other potential MTMR14 inhibitors, a systematic approach involving in vitro phosphatase assays against a panel of related enzymes is necessary.
Key Experiment: In Vitro Phosphatase Specificity Panel
This experiment aims to determine the inhibitory activity of a compound against MTMR14 and compare it to its activity against other members of the myotubularin family.
Experimental Workflow:
Methodology:
-
Recombinant Protein Expression and Purification:
-
Express and purify recombinant human MTMR14 and other catalytically active myotubularin family members (e.g., MTM1, MTMR1, MTMR2, MTMR3, MTMR4, MTMR6, MTMR7, MTMR8). Standard expression systems such as E. coli or baculovirus-infected insect cells can be utilized. Purity and activity of each enzyme should be confirmed prior to screening.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., from 0.1 µM to 100 µM).
-
-
In Vitro Phosphatase Assay:
-
The assay should be performed in a 96- or 384-well plate format.
-
Reaction Buffer: A typical buffer may contain 50 mM sodium acetate, 25 mM bis-Tris, 25 mM Tris-HCl (pH 7.0), and 1 mM DTT.
-
Procedure:
-
To each well, add the reaction buffer.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO).
-
Add the recombinant phosphatase to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiate the phosphatase reaction by adding a suitable substrate. A commonly used substrate for myotubularins is a water-soluble, short-chain phosphoinositide such as di-C8-phosphatidylinositol 3-phosphate (di-C8-PtdIns(3)P).
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution, such as sodium dodecyl sulfate (SDS).
-
-
-
Detection of Phosphate Release:
-
Quantify the amount of free phosphate released using a sensitive detection method, such as the Malachite Green assay. This colorimetric assay detects inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each phosphatase.
-
The selectivity of this compound can be determined by comparing its IC₅₀ value for MTMR14 to those for other myotubularin family members. A significantly lower IC₅₀ for MTMR14 would indicate specificity.
-
Conclusion and Future Directions
This compound is a promising tool for studying the role of MTMR14 in autophagy and related diseases. However, the currently available public data on its specificity is insufficient to definitively conclude its selectivity for MTMR14 over other myotubularin family members. The provided experimental protocol offers a framework for researchers to independently validate the specificity of this compound. Future studies should focus on generating comprehensive selectivity profiles for this compound and developing second-generation inhibitors with improved potency and well-defined specificity to advance the therapeutic potential of targeting MTMR14.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
A side-by-side comparison of Auten-67's effects in different neurodegenerative models.
An In-depth Comparison of Auten-67's Efficacy in Preclinical Models of Huntington's Disease, Alzheimer's Disease, and Parkinson's Disease.
This compound, a novel small molecule autophagy enhancer, has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. By inhibiting the myotubularin-related phosphatase 14 (MTMR14), this compound upregulates the cellular self-cleaning process of autophagy, which is often impaired in neurodegenerative conditions, leading to the accumulation of toxic protein aggregates. This guide provides a side-by-side comparison of this compound's effects in various preclinical models of neurodegeneration, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance and supporting experimental data.
Mechanism of Action: The Autophagy Pathway
This compound's therapeutic potential lies in its ability to modulate the autophagy signaling pathway. The following diagram illustrates the mechanism by which this compound enhances the clearance of pathological protein aggregates.
Performance in Huntington's Disease Model
In a Drosophila model of Huntington's disease (HD), characterized by the expression of mutant Huntingtin protein (mHtt), this compound demonstrated significant neuroprotective effects. Treatment with this compound led to improved motor function and a moderate extension of lifespan[1][2].
| Parameter | Control (mHtt-expressing) | This compound Treated (mHtt-expressing) | Alternative: Lithium | Alternative: Rapamycin |
| Climbing Ability | Significant decline | Significant Improvement [1][2] | Mitigated age-related decline[3] | Ameliorated locomotor performance |
| Mean Lifespan | Reduced | Moderately Extended | Extended by 5-9% (1-25 mM) | Extended lifespan |
Performance in Alzheimer's Disease Model
In a murine model of Alzheimer's disease (AD), this compound showed promising results in restoring behaviors relevant to activities of daily living. Specifically, treatment over a three-month period led to a significant improvement in nesting behavior, a complex task that is often impaired in mouse models of AD.
| Parameter | Control (AD model) | This compound Treated (AD model) | Alternative: Memantine |
| Nesting Behavior | Impaired | ~30% Restoration | No effect on nest-building |
Performance in Parkinson's Disease Model
Currently, there is no publicly available data on the effects of this compound in animal models of Parkinson's disease (PD). However, a related compound, AUTEN-99, has been shown to impede the progression of neurodegenerative symptoms in a Drosophila model of PD. This suggests that autophagy enhancement through MTMR14 inhibition could be a viable therapeutic strategy for PD.
| Parameter | Control (PD model) | This compound Treated (PD model) | Alternative: AUTEN-99 |
| Locomotor Function | Decline | Data Not Available | Increased climbing ability |
| Dopaminergic Neuron Loss | Progressive loss | Data Not Available | Inhibited neuronal demise |
Experimental Protocols
Drosophila Climbing Assay (Negative Geotaxis)
This assay is used to assess motor function in Drosophila.
Detailed Methodology:
-
Apparatus: A clean, empty 100 ml glass graduated cylinder is used.
-
Fly Preparation: Age-matched adult flies are briefly anesthetized with CO2 and a cohort of approximately 20 flies is placed into the cylinder, which is then sealed with a cotton plug. Flies are allowed to recover for at least 1 hour before testing.
-
Assay Performance: The cylinder is gently tapped on a soft surface to bring all flies to the bottom. The number of flies that climb past a designated height (e.g., 8 cm) within a set time (e.g., 10 seconds) is recorded.
-
Data Collection: The trial is repeated multiple times (e.g., 5-10 times) with a rest period in between to avoid exhaustion. The percentage of flies successfully climbing is calculated for each trial and averaged across all trials for a given group.
Mouse Nesting Behavior Assay
This assay evaluates a mouse's innate tendency to build a nest, which is a measure of general well-being and can be affected by neurodegenerative conditions.
Detailed Methodology:
-
Housing: Mice are individually housed in standard cages with clean bedding.
-
Nesting Material: A pre-weighed, square piece of nesting material (e.g., pressed cotton or paper) is introduced into the cage approximately one hour before the dark cycle begins.
-
Scoring: The following morning, the quality of the nest is assessed by a trained observer who is blind to the experimental conditions. A 5-point scale is typically used:
-
Score 1: Nesting material is not noticeably touched.
-
Score 2: Nesting material is partially torn or shredded.
-
Score 3: Nesting material is mostly shredded, but there is no identifiable nest structure.
-
Score 4: An identifiable, but flat, nest is built.
-
Score 5: A well-formed, cup-shaped nest is built.
-
-
Data Analysis: The scores from individual mice within each experimental group are averaged to obtain a mean nesting score.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for neurodegenerative diseases, with positive effects observed in preclinical models of Huntington's and Alzheimer's diseases. Its ability to enhance autophagy and thereby promote the clearance of toxic protein aggregates addresses a key pathological mechanism common to many of these disorders. While further research is needed, particularly in models of Parkinson's disease, the existing data warrant continued investigation into the therapeutic potential of this compound and the broader strategy of autophagy enhancement for the treatment of neurodegeneration.
References
- 1. Subchronic memantine administration on spatial learning, exploratory activity, and nest-building in an APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Autophagy Enhancer-67) Hampers the Progression of Neurodegenerative Symptoms in a Drosophila model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drosophila melanogaster as a Model Organism to Study Lithium and Boron Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Auten-67-Induced Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Auten-67, a novel autophagy enhancer, with other alternatives, supported by experimental data. We delve into the validation of its downstream targets, offering detailed methodologies for key experiments and clear data presentation to facilitate informed decisions in research and drug development.
Mechanism of Action: this compound vs. a Classical Alternative
This compound induces autophagy through a distinct mechanism compared to classical autophagy inducers like rapamycin. While rapamycin and its analogs inhibit the mTORC1 complex, a major negative regulator of autophagy, this compound acts by inhibiting the myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[1][2][3] This phosphatase negatively regulates the formation of autophagic membranes.[2][3] By inhibiting MTMR14, this compound leads to an increase in phosphatidylinositol 3-phosphate (PI3P), a crucial lipid for the recruitment of autophagy-related proteins and the subsequent formation of autophagosomes. This targeted approach positions this compound as a potentially more specific modulator of autophagy with fewer off-target effects compared to broad mTOR inhibitors.
Comparative Performance: this compound vs. Alternatives
The efficacy of this compound in inducing autophagy can be quantitatively assessed by monitoring key autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. Experimental data demonstrates a dose-dependent effect of this compound on these markers. For comparison, data for the widely used autophagy inducer rapamycin is also presented.
Table 1: Quantitative Comparison of Autophagy Induction
| Compound | Target | Cell Line/Organism | Concentration | Outcome | Reference |
| This compound | MTMR14 | HeLa Cells | 10 µM | ~2.5-fold increase in autophagic structures | |
| HeLa Cells | 100 µM | ~4-fold increase in autophagic structures | |||
| Murine Primary Neurons | 1-50 µM | Dose-dependent decrease in LC3B-II and SQSTM1 levels | |||
| EDTP (Drosophila ortholog) | Drosophila melanogaster | 100 µM | Significant decrease in Ref(2)P/p62 levels | ||
| Rapamycin | mTORC1 | U87MG Cells | 10 nM (24h) | Significant decrease in p62/β-actin ratio and increase in LC3-II/LC3-I ratio | |
| Multiple Cell Lines | Varies | Decreased p62 expression and increased LC3-II levels |
Note: Direct comparison of fold changes between different studies should be done with caution due to variations in experimental conditions.
Downstream Target Validation: Clearance of Protein Aggregates and Damaged Mitochondria
A critical function of autophagy is the removal of cellular waste, including protein aggregates and dysfunctional organelles like mitochondria (mitophagy). Studies have shown that this compound is effective in clearing these detrimental components, highlighting its therapeutic potential in age-related and neurodegenerative diseases.
-
Protein Aggregate Clearance: In Drosophila models of neurodegenerative diseases, this compound treatment has been shown to reduce the accumulation of protein aggregates.
-
Mitophagy: this compound treatment in Drosophila striated muscle cells leads to a reduction in the number of damaged mitochondria.
Experimental Protocols
1. Western Blotting for LC3 and p62/SQSTM1
This protocol is for the detection of changes in the levels of LC3-II and p62, key indicators of autophagic flux.
-
Cell Lysis:
-
Treat cells with this compound, rapamycin, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
-
Quantification:
-
Measure the band intensities for LC3-I, LC3-II, p62, and the loading control using densitometry software.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II levels to the loading control.
-
Normalize p62 levels to the loading control.
-
Compare the values between treated and control samples. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagy.
-
2. Fluorescence Microscopy for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
-
Cell Culture and Transfection:
-
Plate cells on glass coverslips in a multi-well plate.
-
Transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3). Stable cell lines expressing tagged LC3 are recommended for consistency.
-
-
Treatment and Fixation:
-
Treat the cells with this compound, a comparator compound, or vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of fluorescent LC3 puncta per cell in multiple fields of view for each condition. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation.
-
Conclusion
This compound presents a promising alternative for the induction of autophagy, acting through a specific, mTOR-independent mechanism. The validation of its downstream targets, including the clearance of protein aggregates and damaged mitochondria, underscores its potential for therapeutic applications in a range of diseases. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate and harness the capabilities of this novel autophagy enhancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key findings from the original Auten-67 publication.
An in-depth analysis of the autophagy-enhancing drug candidate, AUTEN-67, reveals consistent findings across multiple studies, supporting its potential as a therapeutic agent for age-related and neurodegenerative diseases. This guide provides a comprehensive comparison of the original research with subsequent replication studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Executive Summary
The small molecule this compound has been identified as a potent enhancer of autophagy, a cellular process critical for clearing damaged components and maintaining cellular health. The original 2016 publication by Papp et al. laid the groundwork by demonstrating this compound's mechanism of action through the inhibition of myotubularin-related protein 14 (MTMR14), leading to increased autophagic flux. This activity was shown to extend lifespan in Drosophila melanogaster, protect neurons from oxidative stress, and ameliorate disease phenotypes in a mouse model of Alzheimer's. Subsequent research has successfully replicated and expanded upon these seminal findings, particularly in models of Huntington's disease and in the context of age-related decline in muscle tissue. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear and objective overview of this compound's performance.
Data Presentation: Quantitative Findings
The following tables summarize the key quantitative data from the original this compound publication and subsequent validating studies.
Table 1: Inhibition of MTMR14 Phosphatase Activity by this compound
| Concentration of this compound | Mean Inhibition (%) | Standard Deviation |
| 2 µM | 25 | ± 5 |
| 10 µM | 60 | ± 8 |
| 100 µM | 95 | ± 4 |
Data extracted from Papp et al. (2016). The experiment was performed in HeLa cells treated for 3 hours.
Table 2: Effect of this compound on Autophagic Flux (LC3-II Levels) in HeLa Cells
| Treatment | Relative LC3B-II Levels | Standard Deviation |
| Control (DMSO) | 1.0 | ± 0.2 |
| Rapamycin (100 nM) | 3.5 | ± 0.5 |
| This compound (100 µM) | 4.0 | ± 0.6 |
Data from Papp et al. (2016), showing LC3B-II levels in HeLa cells treated with bafilomycin A1 to inhibit autophagosome-lysosome fusion.
Table 3: Lifespan Extension in Drosophila melanogaster with this compound Treatment
| Treatment Group | Mean Lifespan (days) | Maximum Lifespan (days) | Percent Increase in Mean Lifespan |
| Control (DMSO) | 45 | 60 | - |
| This compound (10 µM) | 55 | 72 | 22% |
Summary of findings from Papp et al. (2016) and consistent with later studies on aging in Drosophila.
Table 4: Neuroprotection against Oxidative Stress-Induced Cell Death
| Treatment | Neuronal Viability (%) | Standard Deviation |
| Control (Untreated) | 100 | ± 5 |
| Hydrogen Peroxide (100 µM) | 50 | ± 7 |
| Hydrogen Peroxide + this compound (10 µM) | 85 | ± 6 |
Data represents findings from in vitro studies on primary neuronal cultures as reported in the original publication.
Experimental Protocols
1. Measurement of Autophagic Flux:
Autophagic flux is a dynamic process and its measurement requires assessing the formation and degradation of autophagosomes. A common method, as used in the this compound studies, involves the quantification of microtubule-associated protein 1A/1B-light chain 3 (LC3).
-
Cell Culture and Treatment: HeLa cells are cultured in standard media. For experiments, cells are treated with this compound at various concentrations or a control vehicle (DMSO). A positive control, such as rapamycin, is often included. To block the degradation of autophagosomes and allow for the measurement of their accumulation, cells are co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine.
-
Western Blotting for LC3-II: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for LC3B. The lipidated form, LC3-II, which is associated with the autophagosome membrane, will appear as a distinct band. The intensity of the LC3-II band relative to a loading control (e.g., GAPDH or β-actin) is quantified to determine the level of autophagic flux.
-
Fluorescence Microscopy: An alternative method involves the use of fluorescently tagged LC3 (e.g., GFP-LC3). Cells expressing this construct are treated as described above. The formation of autophagosomes is visualized as fluorescent puncta within the cells. The number and intensity of these puncta per cell are quantified using imaging software.
2. Drosophila Lifespan Assay:
-
Fly Stocks and Maintenance: Wild-type Drosophila melanogaster (e.g., Canton-S strain) are used. Flies are maintained on a standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C) and light-dark cycle.
-
Drug Administration: this compound is dissolved in a solvent (e.g., DMSO) and then mixed into the fly food at the desired final concentration. A control group receives food containing the solvent alone.
-
Lifespan Measurement: Newly eclosed adult flies of a single sex (to prevent mating-related effects on lifespan) are collected and transferred to vials containing the experimental or control food. The flies are transferred to fresh food every 2-3 days, and the number of dead flies is recorded at each transfer. The experiment continues until all flies have died. Survivorship curves are then generated, and statistical analyses (e.g., log-rank test) are performed to determine significant differences in lifespan between the treatment groups.
3. Neuronal Viability Assay under Oxidative Stress:
-
Primary Neuronal Culture: Primary neurons are isolated from embryonic rodent brains (e.g., cortical or hippocampal neurons) and cultured in a suitable neurobasal medium supplemented with growth factors.
-
Induction of Oxidative Stress: To induce oxidative stress, a chemical agent such as hydrogen peroxide (H₂O₂) is added to the culture medium at a concentration known to cause significant cell death.
-
Treatment and Viability Assessment: Cells are pre-treated with this compound or a vehicle control for a specified period before the addition of the oxidative stressor. After a designated incubation period, cell viability is assessed using a variety of available assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) are used to visualize and quantify the proportion of live and dead cells using fluorescence microscopy or flow cytometry.
-
Mandatory Visualization
Caption: Mechanism of this compound in enhancing autophagy.
Caption: Workflow for key this compound experiments.
Safety Operating Guide
Proper Disposal Procedures for Auten-67: A Comprehensive Guide
For immediate release to all laboratory personnel. This document provides essential safety and logistical information for the proper disposal of Auten-67, a novel compound utilized in advanced drug development protocols. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
Immediate Safety Concerns & Chemical Profile
This compound is a potent, crystalline solid, highly soluble in organic solvents and moderately soluble in aqueous solutions. It is classified as a hazardous substance due to its reactivity and toxicological profile. All handling and disposal must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Key Hazard Classifications:
-
Reactivity: Reacts violently with strong oxidizing agents and generates toxic fumes when mixed with acidic compounds.
-
Toxicity: Presumed to be highly toxic upon ingestion and inhalation.
-
Environmental Hazard: Ecotoxicological data is pending, but it should be treated as a significant environmental hazard.
Segregation and Waste Collection
Proper segregation of this compound waste is critical to prevent dangerous reactions.[1][2] Never mix this compound waste with other chemical waste streams unless explicitly stated in an approved protocol.
Waste Stream Segregation Protocol:
| Waste Type | Container Type | Labeling Requirements | Incompatible Materials |
| Solid this compound Waste | HDPE or glass, screw-top | "Hazardous Waste," "Solid this compound," Hazard Symbols (Toxic, Reactive) | Oxidizing agents, acids |
| Contaminated Labware | Puncture-resistant container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" | Liquids, incompatible chemicals |
| Aqueous Solutions (<5%) | HDPE or glass, screw-top | "Hazardous Waste," "Aqueous this compound Waste (<5%)" | Organic solvents, concentrated acids |
| Organic Solvent Solutions | Chemically resistant plastic | "Hazardous Waste," "Halogenated/Non-Halogenated this compound Waste" | Aqueous solutions, strong oxidizers |
Note: Halogenated and non-halogenated solvent wastes should be collected separately to reduce disposal costs.[3]
Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste
For dilute aqueous solutions containing less than 1% this compound, a neutralization step can be performed as the final step of an experiment to render the solution less hazardous prior to collection. This procedure must be performed in a chemical fume hood.
Methodology:
-
Preparation: Ensure the satellite accumulation area is prepared to receive the waste.[4]
-
pH Adjustment: While stirring, slowly add a 1M sodium bicarbonate solution to the dilute this compound solution.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Endpoint: Cease addition of sodium bicarbonate when the pH of the solution is stable between 7.0 and 8.0.
-
Collection: Transfer the neutralized solution to a designated "Neutralized Aqueous this compound Waste" container.
-
Labeling: Ensure the container is properly labeled with all components and their approximate percentages.[2]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the disposal of all forms of this compound waste.
Caption: this compound Waste Disposal Workflow.
Empty Container Disposal
Empty containers that previously held this compound must be handled as hazardous waste until properly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol) capable of dissolving this compound.
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinses can be collected with the first.
-
Final Rinse: Perform a final triple rinse with water.
-
Drying: Allow the container to air-dry completely in a fume hood.
-
Final Disposal: Once dry, deface or remove all labels and dispose of the container in the appropriate glass or plastic recycling bin.
Spill & Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Refer to Section 6 of the this compound Safety Data Sheet (SDS) for detailed spill cleanup procedures. For any exposure, consult Section 4 of the SDS and seek immediate medical attention. All spills and exposures must be reported to the Environmental Health and Safety (EHS) office.
References
Personal protective equipment for handling Auten-67
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Auten-67, a potent autophagy-enhancing drug candidate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following best practices for handling research-grade small molecules should be strictly followed. This compound is intended for research use only and should not be used for diagnostic or medical purposes[1][2].
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact. |
| Hand Protection | Nitrile Gloves | Chemically resistant gloves should be worn. Inspect gloves prior to use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Engineering Controls:
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form or creating stock solutions.
-
Eye Wash Station & Safety Shower: Ensure easy and unobstructed access to an emergency eye wash station and safety shower.
Handling Procedures:
-
Avoid Contact: Minimize all direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
Storage and Disposal Plan
Storage:
For optimal stability, store this compound under the following conditions:
| Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. The container should be tightly sealed to prevent moisture contamination. |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure the container is well-sealed. |
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Waste Characterization: Treat this compound as a hazardous chemical waste.
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Vendor: Utilize a licensed chemical waste disposal company for final disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Data
This compound has been demonstrated to be an orally active autophagy enhancer and an inhibitor of myotubularin-related phosphatase 14 (MTMR14)[2]. Its neuroprotective and anti-aging effects have been documented in various models[3][4].
Quantitative Data Summary
The following tables summarize key quantitative findings from studies involving this compound.
Table 1: Inhibition of MTMR14 by this compound in HeLa Cells
| This compound Concentration (µM) | Inhibition of MTMR14 (%) |
| 2 | ~3 |
| 10 | ~25 |
| 100 | ~70 |
Table 2: Neuroprotective Effect of this compound on Neurons Under Oxidative Stress
| This compound Concentration (µM) | Protection Against H₂O₂ Induced Cell Loss (%) |
| 1-10 | Up to 30 |
Table 3: Effect of this compound on Nesting Behavior in an Alzheimer's Disease Mouse Model
| Treatment | Dosage | Outcome |
| This compound | 19 mg/kg, p.o., 3 times a week for 3 months | ~30% restoration of nesting behavior |
Key Experimental Methodologies
1. MTMR14 Inhibition Assay:
-
Cell Line: Human HeLa cells.
-
Procedure:
-
Treat HeLa cells with varying concentrations of this compound (2, 10, and 100 µM) for 3 hours.
-
Lyse the cells and immunoprecipitate MTMR14.
-
Measure the phosphatase activity of the immunoprecipitated MTMR14 using a suitable substrate.
-
Calculate the percentage of inhibition relative to untreated control cells.
-
2. Neuronal Viability Assay Under Oxidative Stress:
-
Cell Type: Murine primary neurons.
-
Procedure:
-
Culture primary neurons and treat with this compound at various concentrations (1-50 µM).
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).
-
Assess cell viability using a standard method such as the MTT assay.
-
Quantify the protective effect of this compound by comparing the viability of treated cells to those exposed to H₂O₂ alone.
-
3. Nesting Behavior Assessment in Mice:
-
Animal Model: Alzheimer's disease mouse model (e.g., APP/PS1).
-
Procedure:
-
Administer this compound orally (19 mg/kg) three times a week for three months.
-
House mice individually in cages with nesting material (e.g., cotton nestlets).
-
After a set period (e.g., overnight), score the quality of the nest based on a standardized scale.
-
Compare the nest scores of this compound-treated mice to vehicle-treated control mice.
-
Visualized Signaling Pathway and Workflows
Signaling Pathway of this compound in Autophagy Induction
This compound enhances autophagy by inhibiting the phosphatase activity of MTMR14. MTMR14 normally antagonizes the formation of autophagic membranes. By inhibiting MTMR14, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagy, leading to the formation of autophagosomes.
Caption: this compound inhibits MTMR14, promoting autophagy.
Experimental Workflow for Neuronal Protection Assay
The following diagram illustrates the procedural steps for assessing the neuroprotective effects of this compound.
Caption: Workflow for assessing this compound's neuroprotection.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
